DBCO-NHCO-PEG13-acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H72N2O17/c51-46(49-14-11-47(52)50-41-44-7-2-1-5-42(44)9-10-43-6-3-4-8-45(43)50)12-15-55-17-19-57-21-23-59-25-27-61-29-31-63-33-35-65-37-39-67-40-38-66-36-34-64-32-30-62-28-26-60-24-22-58-20-18-56-16-13-48(53)54/h1-8H,11-41H2,(H,49,51)(H,53,54) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJHXMXTEHCPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H72N2O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Architecture of a Versatile Bioconjugation Tool: A Technical Guide to DBCO-NHCO-PEG13-acid
For Immediate Release
A Comprehensive Technical Overview of DBCO-NHCO-PEG13-acid for Advanced Bioconjugation Strategies in Drug Development and Research
This in-depth technical guide provides a detailed examination of the structure, properties, and applications of this compound, a heterobifunctional linker molecule at the forefront of bioconjugation and drug delivery systems. Designed for researchers, scientists, and drug development professionals, this document outlines the core attributes of this reagent, offers detailed experimental protocols, and presents visual workflows to facilitate its integration into pioneering research.
Core Concepts: Structure and Functionality
This compound is a sophisticated molecule engineered with three key functional components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is the reactive engine for copper-free click chemistry. Its high reactivity towards azide groups allows for rapid and specific covalent bond formation under physiological conditions, eliminating the need for cytotoxic copper catalysts.
-
Polyethylene Glycol (PEG) Spacer (PEG13): A thirteen-unit polyethylene glycol chain that acts as a long, hydrophilic spacer. This PEG linker enhances the aqueous solubility of the molecule and its conjugates, reduces aggregation, and minimizes steric hindrance between the conjugated entities. The length of the PEG chain can significantly influence the pharmacokinetic properties of the final bioconjugate.
-
Terminal Carboxylic Acid (-COOH): This functional group provides a versatile handle for conjugation to primary amines, such as those found on the lysine residues of proteins and antibodies. Through activation, it forms a stable amide bond, covalently linking the DBCO moiety to the biomolecule of interest.
The synergistic combination of these components makes this compound an invaluable tool for the precise and efficient construction of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Physicochemical and Technical Data
The fundamental properties of this compound are summarized in the table below, providing a clear reference for its use in experimental design.
| Property | Value |
| Molecular Formula | C48H72N2O17 |
| Molecular Weight | 949.1 g/mol |
| Purity | Typically ≥96-98% (as determined by HPLC) |
| Solubility | Water, DMSO, DCM, DMF |
| Storage Conditions | -20°C, desiccated |
Mandatory Visualizations
To elucidate the structure and application of this compound, the following diagrams have been generated.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.
Amine Conjugation via Carboxylic Acid Activation
This two-step protocol first activates the carboxylic acid of this compound to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on a target biomolecule.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., antibody, protein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.
-
Freshly prepare stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO to a stock concentration of 100 mM.
-
Prepare the amine-containing biomolecule at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS).
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound, NHS/sulfo-NHS, and EDC in a 1:1.2:1.2 molar ratio.
-
Incubate the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation to the Biomolecule:
-
Add the activated DBCO-NHS ester solution to the biomolecule solution. A 10- to 20-fold molar excess of the linker to the biomolecule is a common starting point for optimization.
-
Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle agitation.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM and incubating for 15 minutes at room temperature.
-
Remove excess, unreacted DBCO-linker and byproducts using a desalting column equilibrated with the desired storage buffer.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click reaction between the DBCO-labeled biomolecule and an azide-functionalized molecule.
Materials:
-
DBCO-labeled biomolecule (from the previous protocol)
-
Azide-functionalized molecule (e.g., drug, fluorophore, biotin)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the DBCO-labeled biomolecule and the azide-functionalized molecule in the reaction buffer.
-
A molar excess of 1.5 to 3-fold of one reactant over the other is often used to drive the reaction to completion. The choice of which reactant is in excess depends on the specific application and availability of the molecules.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 4-24 hours.[1] The longer PEG13 chain may require slightly longer incubation times compared to shorter PEG linkers to achieve optimal conjugation efficiency.
-
Reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (monitoring the decrease in DBCO absorbance around 309 nm).
-
-
Purification:
-
If necessary, purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography.
-
Conclusion
This compound is a highly versatile and powerful tool for the creation of advanced bioconjugates. Its well-defined structure, featuring a bioorthogonal DBCO group, a hydrophilic PEG13 spacer, and a reactive carboxylic acid, provides researchers with a robust platform for developing next-generation therapeutics and diagnostics. The detailed protocols and data presented in this guide are intended to empower scientists and drug development professionals to effectively harness the potential of this innovative linker in their research endeavors.
References
An In-depth Technical Guide to DBCO-NHCO-PEG13-acid for Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DBCO-NHCO-PEG13-acid, a heterobifunctional linker at the forefront of bioconjugation and drug development. By leveraging copper-free click chemistry, this reagent offers a robust and efficient method for the covalent modification and conjugation of biomolecules. This document details the physicochemical properties, experimental protocols, and key applications of this compound, with a focus on its role in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: Structure and Functionality
This compound is a sophisticated molecule engineered with three essential functional components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide-functionalized molecules. This reactivity is the cornerstone of its utility in copper-free click chemistry, enabling rapid and specific covalent bond formation without the need for a cytotoxic copper catalyst.
-
Polyethylene Glycol (PEG) Spacer (PEG13): A thirteen-unit polyethylene glycol chain that serves as a long, hydrophilic spacer. The PEG linker significantly enhances the water solubility of the molecule and its conjugates, reduces the potential for aggregation, and minimizes steric hindrance between the conjugated biomolecules.[1]
-
Terminal Carboxylic Acid (-COOH): This functional group can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine residues), to form stable amide bonds. This allows for the covalent attachment of the DBCO moiety to a wide array of biomolecules.
The unique combination of these components makes this compound a versatile and powerful tool for the precise assembly of complex bioconjugates in a variety of biological and pharmaceutical applications.[2]
Data Presentation: Physicochemical and Technical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C48H72N2O17 |
| Molecular Weight | 949.1 g/mol [1] |
| Purity | Typically >96-98% (as determined by HPLC)[1][3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, DMSO, DMF, and DCM |
| Storage | Store at -20°C, protected from light and moisture |
Experimental Protocols
This section provides detailed methodologies for the two primary reactions involving this compound: the activation of its carboxylic acid for conjugation to an amine-containing molecule, and the subsequent copper-free click chemistry reaction with an azide-containing molecule.
Protocol 1: EDC/NHS Activation of this compound and Conjugation to a Protein
This protocol describes the steps to conjugate this compound to a protein (e.g., an antibody) via its primary amine groups (e.g., lysine residues).
Materials:
-
This compound
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Immediately before use, prepare fresh stock solutions of EDC and NHS/sulfo-NHS in the Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with the appropriate volume of Activation Buffer.
-
Add a 1.2-fold molar excess of EDC and NHS/sulfo-NHS to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the active NHS ester.
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-
Conjugation to the Amine-Containing Protein:
-
Immediately add the activated this compound solution to the protein solution. A 5- to 20-fold molar excess of the linker to the protein is recommended as a starting point, though the optimal ratio should be determined empirically.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
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-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
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-
Purification of the DBCO-Labeled Protein:
-
Remove the excess, unreacted DBCO linker and byproducts by dialysis against PBS or by using a desalting column according to the manufacturer's instructions.
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the general steps for the copper-free click reaction between a DBCO-functionalized biomolecule and an azide-containing molecule.
Materials:
-
DBCO-functionalized biomolecule (from Protocol 1)
-
Azide-functionalized molecule (e.g., a fluorescent probe, drug molecule, or another biomolecule)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification equipment (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-functionalized molecule in the Reaction Buffer.
-
Add the azide-containing molecule to the purified DBCO-labeled protein solution. A 1.5- to 3-fold molar excess of the azide-containing molecule is typically recommended.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or 4°C. Reaction times can be extended up to 24 hours to improve conjugation efficiency.
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-
Purification of the Final Conjugate:
-
If necessary, purify the final conjugate to remove any excess, unreacted azide-functionalized molecule using an appropriate method such as size-exclusion chromatography or dialysis.
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways where this compound is a critical component.
Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Experimental workflow for PROTAC synthesis.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
References
The Application of DBCO Linkers in Drug Discovery: A Technical Guide
Introduction: In the landscape of modern drug discovery, particularly in the development of targeted therapies, the ability to precisely and stably connect different molecular entities is paramount. Dibenzocyclooctyne (DBCO) linkers have emerged as a cornerstone technology, enabling robust bioconjugation through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry reaction is prized for its high efficiency, specificity, and biocompatibility, making it an invaluable tool for creating complex therapeutic agents like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]
This technical guide provides an in-depth overview of the core applications of DBCO linkers in drug discovery, complete with quantitative data, detailed experimental protocols, and workflow visualizations to support researchers, scientists, and drug development professionals.
The Core Chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The utility of DBCO linkers is rooted in SPAAC, a bioorthogonal reaction that occurs between a strained alkyne (DBCO) and an azide-functionalized molecule.[2] The intrinsic ring strain of the DBCO group drives the reaction forward, eliminating the need for the cytotoxic copper(I) catalyst required in traditional click chemistry (CuAAC).[1][2] This copper-free nature is a significant advantage for biological applications, as it allows for the conjugation of molecules in living systems without inducing toxicity. The reaction is highly specific, forming a stable triazole linkage under mild, physiological conditions (aqueous buffer, neutral pH, and room temperature) with high efficiency and rapid kinetics.
Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Key Applications in Drug Discovery
Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody with the high potency of a cytotoxic drug. The linker is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. DBCO linkers provide a robust method for attaching azide-modified payloads to antibodies. The process typically involves first modifying the antibody with a DBCO-NHS ester, which reacts with lysine residues on the antibody surface, followed by the SPAAC reaction with the drug payload. This bioorthogonal approach simplifies purification and helps achieve a more consistent drug-to-antibody ratio (DAR), a key factor for the therapeutic window of the ADC.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker's composition and length are crucial for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is necessary for ubiquitination and subsequent degradation. DBCO linkers offer a modular and efficient way to synthesize PROTACs, allowing for the precise connection of an azide-functionalized warhead to a DBCO-containing E3 ligase ligand, or vice versa.
Quantitative Data Summary
The selection of a linker is a critical decision in the design of a bioconjugate. The following tables summarize key quantitative parameters for DBCO-mediated reactions, providing a reference for experimental design.
Table 1: General Reaction Parameters for DBCO Bioconjugation
| Parameter | Typical Value/Range | Conditions |
| Molar Excess (DBCO-NHS ester to Antibody) | 20-30 fold | Room Temperature, 30-60 min |
| Molar Excess (Azide-molecule to DBCO-Antibody) | 1.5-5 fold | 4°C to Room Temp, 4-24 hours |
| Optimal pH | 7.0 - 9.0 | Aqueous buffer (e.g., PBS) |
| DBCO Stability (on IgG) | ~3-5% loss of reactivity | 4 weeks at 4°C or -20°C |
| DBCO Absorbance Maximum | ~310 nm | Useful for reaction monitoring |
Data compiled from multiple sources.
Table 2: Comparative Reaction Kinetics of Strained Alkynes
| Linker Type | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Notes |
| DBCO / DIBAC | ~0.1 - 1.0 | Commonly used for intracellular experiments; exhibits rapid kinetics. |
| BCN | ~0.01 - 0.1 | Generally slower than DBCO but offers greater stability in the presence of thiols (e.g., GSH). |
| BARAC | > 1.0 | Higher kinetics but can be unstable. |
| TMTH | > 1.0 | Higher kinetics but can be unstable. |
Data compiled from multiple sources.
Experimental Protocols
Detailed methodologies are crucial for the successful application of DBCO linkers. The following section provides generalized yet detailed protocols for common applications.
Protocol 1: Antibody Activation with DBCO-NHS Ester
This protocol describes the non-specific labeling of an antibody's surface lysine residues with DBCO groups.
1. Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester).
-
Anhydrous, high-quality Dimethylsulfoxide (DMSO).
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 100 mM glycine.
-
Purification equipment: Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or dialysis cassette.
2. Procedure:
-
Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers (like BSA), which will compete with the reaction. If necessary, perform a buffer exchange into PBS. Adjust the final antibody concentration to 1-10 mg/mL.
-
DBCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO. DBCO-NHS ester solutions are susceptible to hydrolysis and should be used fresh.
-
Conjugation Reaction: Add a 20 to 30-fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO should be kept below 20% to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution (e.g., 10 µL of 100 mM glycine) to neutralize any unreacted DBCO-NHS ester. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-NHS ester and quenching byproducts using a spin desalting column or dialysis equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization (Optional): The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for DBCO). The DBCO-functionalized antibody can be stored at -20°C for up to a month.
Caption: General experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.
Protocol 2: PROTAC Synthesis via Amide Coupling and SPAAC
This protocol outlines a common two-step synthesis for a PROTAC, first connecting the linker to one ligand via an amide bond, followed by a SPAAC reaction.
1. Materials:
-
DBCO-linker with a carboxylic acid (e.g., DBCO-PEG4-acid).
-
Amine-containing E3 ligase ligand (e.g., pomalidomide).
-
Azide-functionalized ligand for the protein of interest (POI).
-
Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).
-
Anhydrous solvents: DMF (Dimethylformamide), DMSO.
-
Purification equipment: Flash column chromatography system, preparative reverse-phase HPLC.
-
Analytical equipment: LC-MS (Liquid Chromatography-Mass Spectrometry).
2. Procedure:
Step A: Amide Coupling of Linker and E3 Ligase Ligand
-
Reaction Setup: Dissolve the DBCO-linker (1.0 eq) and the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Coupling Agent Addition: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Incubation: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitoring and Workup: Monitor the reaction's progress by LC-MS. Upon completion, dilute with water and extract with an organic solvent like ethyl acetate. Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the DBCO-linker-ligand conjugate.
Step B: SPAAC Reaction for Final PROTAC Synthesis
-
Reaction Setup: Dissolve the purified DBCO-linker-ligand conjugate (1.0 eq) and the azide-functionalized POI ligand (1.1 eq) in anhydrous DMSO.
-
Incubation: Stir the reaction mixture at room temperature for 12-24 hours. It is advisable to perform this reaction in the dark to prevent potential light-induced degradation of the DBCO group.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the final PROTAC using preparative reverse-phase HPLC.
-
Final Product: Lyophilize the pure fractions to obtain the final PROTAC as a solid and confirm its identity and purity by high-resolution mass spectrometry (HRMS) and NMR.
Caption: Mechanism of PROTAC-mediated protein degradation.
Conclusion
DBCO linkers, through the power of strain-promoted alkyne-azide cycloaddition, provide a versatile and robust platform for drug discovery. Their biocompatibility, rapid kinetics, and high specificity have made them indispensable for the construction of sophisticated therapeutics like ADCs and PROTACs. By understanding the quantitative parameters of the reaction and adhering to detailed experimental protocols, researchers can effectively leverage DBCO chemistry to develop novel, targeted drugs with improved therapeutic profiles. The continued innovation in linker technology, with DBCO at the forefront, promises to further advance the field of precision medicine.
References
A Deep Dive into Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to a Pillar of Bioorthogonal Chemistry
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become an indispensable tool in chemical biology, drug development, and materials science, enabling the precise and efficient covalent ligation of molecules in complex biological environments.[1][2] At its core, SPAAC is a bioorthogonal reaction, meaning it can proceed within living systems without interfering with native biochemical processes.[2][3] This powerful "click chemistry" reaction occurs between a strained cyclooctyne and an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst, a significant advantage over its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]
The driving force behind this catalyst-free reaction is the significant ring strain of cyclooctynes, the smallest stable cyclic alkynes. This inherent strain dramatically lowers the activation energy of the [3+2] cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH. The azide and strained alkyne functional groups are largely absent from and non-reactive with native biological molecules, ensuring high selectivity and minimal off-target effects.
Core Principles and Mechanism
The mechanism of SPAAC is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition. In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage. The reaction is highly efficient and forms a stable covalent bond.
General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Quantitative Analysis of SPAAC Kinetics
The rate of the SPAAC reaction is a critical factor for its application, especially in time-sensitive biological experiments. The reaction kinetics are typically second-order, and the rate is influenced by several factors including the structure of the cyclooctyne, the electronic properties of the azide, the solvent, and pH. The reactivity of strained alkynes is quantified by the second-order rate constant (k₂).
The following table summarizes the second-order rate constants for the reaction of various commonly used cyclooctynes with benzyl azide, a standard model azide. This data provides a direct comparison of the reactivity of different cyclooctyne scaffolds.
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Solvent |
| Cyclooctyne | OCT | 0.0012 | CD3CN |
| Bicyclo[6.1.0]nonyne | BCN | 0.002 - 0.085 | Various |
| Dibenzocyclooctyne | DBCO / DIBO | 0.03 - 0.9 | Various |
| Dibenzoazacyclooctyne | DIBAC / ADIBO | 0.3 - 1.3 | Various |
| Biarylazacyclooctynone | BARAC | ~0.9 | CD3CN/H2O |
Note: Reaction rates can vary based on the specific azide structure, solvent, and temperature.
Applications in Drug Development
The biocompatibility and efficiency of SPAAC have made it a valuable tool in drug development, with applications ranging from targeted drug delivery to the synthesis of complex bioconjugates.
-
Antibody-Drug Conjugates (ADCs): SPAAC enables the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies, leading to more homogeneous and effective ADCs with improved therapeutic windows.
-
Targeted Drug Delivery: Drug carriers, such as nanoparticles or polymers, can be functionalized with cyclooctynes. These can then be targeted to cells that have been metabolically labeled with azides, allowing for the specific delivery of therapeutic agents.
-
In Vivo Imaging: SPAAC is widely used for in vivo imaging applications. By labeling biomolecules with an azide or cyclooctyne, researchers can use the corresponding reactive partner tagged with an imaging agent (e.g., a fluorophore or a radionuclide for PET or SPECT imaging) to track biological processes in real-time.
-
Proteomics and Glycomics: This reaction facilitates the identification and enrichment of specific classes of proteins and glycans from complex biological samples.
Key applications of SPAAC in drug development.
Experimental Protocols
This section provides detailed methodologies for key experiments involving SPAAC, from the synthesis of a common cyclooctyne derivative to its application in protein labeling.
Protocol 1: General Procedure for Protein Labeling using SPAAC
This protocol describes a general method for labeling a protein containing an azide group with a dibenzocyclooctyne (DBCO)-functionalized molecule, such as a fluorescent dye.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
DBCO-NHS ester stock solution (e.g., 10 mM in DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Ensure the azide-modified protein is solubilized in an appropriate amine-free buffer.
-
DBCO Reagent Preparation: Prepare a fresh stock solution of the DBCO-NHS ester in anhydrous DMSO.
-
Reaction Incubation: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v). Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench any unreacted DBCO-NHS ester by adding the quenching buffer to a final concentration of 50 mM and incubating for 15 minutes at room temperature.
-
Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted reagents.
Protocol 2: Synthesis of a Bicyclononyne (BCN) Derivative
The synthesis of BCN derivatives often starts from 1,5-cyclooctadiene. This protocol outlines a general route for the synthesis of an anti-BCN-COOH derivative.
Materials:
-
1,5-cyclooctadiene
-
Ethyl diazoacetate
-
Appropriate catalyst (e.g., Rh₂(OAc)₄)
-
Solvents (e.g., dichloromethane, diethyl ether)
-
Reagents for subsequent functional group manipulations (e.g., LiAlH₄, Jones reagent)
Procedure:
-
Cyclopropanation: React 1,5-cyclooctadiene with ethyl diazoacetate in the presence of a suitable catalyst to form the corresponding cyclopropane derivative.
-
Reduction: Reduce the ester group to an alcohol using a reducing agent like LiAlH₄.
-
Oxidation: Oxidize the alcohol to a carboxylic acid using an oxidizing agent like Jones reagent.
-
Further Functionalization (Optional): The carboxylic acid can be converted to an N-hydroxysuccinimidyl (NHS) ester for subsequent reaction with amines.
A generalized experimental workflow for SPAAC-mediated protein labeling.
Conclusion
Strain-Promoted Alkyne-Azide Cycloaddition has firmly established itself as a powerful and versatile tool in the arsenal of researchers, scientists, and drug development professionals. Its bioorthogonality, efficiency, and mild reaction conditions have opened up new avenues for studying and manipulating biological systems with high precision. As the development of new strained alkynes with even faster kinetics and improved properties continues, the applications of SPAAC in medicine and materials science are poised to expand even further.
References
A Technical Guide to DBCO-NHCO-PEG13-Acid for Surface Modification of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of DBCO-NHCO-PEG13-acid, a heterobifunctional linker, for the surface modification of nanoparticles. This linker is a valuable tool in the development of targeted drug delivery systems, advanced imaging agents, and other nanotherapeutics, leveraging the power of copper-free click chemistry.
Core Concepts: Structure and Functionality
This compound is a molecule comprised of three essential functional components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide-functionalized molecules. This reactivity is the foundation of its utility in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for rapid and specific conjugation under physiological conditions without the need for a cytotoxic copper catalyst.
-
Polyethylene Glycol (PEG) Spacer (PEG13): A thirteen-unit polyethylene glycol chain that acts as a long, hydrophilic spacer. The PEG linker enhances the water solubility of the molecule and its conjugates, reduces aggregation of nanoparticles, and minimizes steric hindrance between the nanoparticle surface and conjugated biomolecules.[1] Furthermore, PEGylation is a well-established strategy to reduce non-specific protein adsorption (opsonization), which can prolong the in vivo circulation time of nanoparticles.
-
Carboxylic Acid (-COOH): A terminal functional group that can be activated to react with primary amines (e.g., on the surface of nanoparticles or biomolecules like antibodies) to form stable amide bonds. This enables the covalent attachment of the DBCO moiety to a wide range of substrates.
The combination of these components makes this compound a versatile tool for linking various molecules to nanoparticles with high efficiency and specificity, particularly within complex biological systems.
Data Presentation: Physicochemical Characterization
The surface modification of nanoparticles with this compound and the subsequent conjugation of targeting ligands can be monitored by assessing changes in their physicochemical properties. The following table provides representative data on the expected changes in nanoparticle size, polydispersity index (PDI), and zeta potential upon functionalization.
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Nanoparticles (Amine-functionalized) | 100 ± 2.5 | 0.15 ± 0.02 | +25 ± 1.5 |
| DBCO-PEG13 Functionalized Nanoparticles | 115 ± 3.0 | 0.18 ± 0.03 | -15 ± 2.0 |
| Ligand-Conjugated Nanoparticles | 125 ± 3.5 | 0.20 ± 0.03 | -20 ± 2.5 |
Note: The data presented in this table is representative and will vary depending on the specific nanoparticle type, size, and the nature of the conjugated ligand.
Experimental Protocols
The following are detailed methodologies for the key experimental procedures involving this compound for the surface modification of nanoparticles.
Activation of this compound Carboxylic Acid Group
This protocol describes the general steps for activating the carboxylic acid group of this compound to an N-hydroxysuccinimide (NHS) ester for subsequent reaction with primary amines.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO.
-
Prepare stock solutions of NHS/sulfo-NHS (e.g., 100 mM) and EDC (e.g., 100 mM) in anhydrous DMF or DMSO.
-
-
Activation Reaction:
-
In a microcentrifuge tube, combine this compound, NHS/sulfo-NHS, and EDC in a 1:1.2:1.2 molar ratio in Activation Buffer.
-
Incubate the reaction mixture at room temperature for 15-30 minutes to form the DBCO-NHCO-PEG13-NHS ester.
-
Conjugation of Activated this compound to Amine-Functionalized Nanoparticles
This protocol details the conjugation of the activated DBCO linker to nanoparticles with primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles
-
Activated DBCO-NHCO-PEG13-NHS ester solution (from section 3.1)
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification equipment (e.g., centrifuge, size exclusion chromatography columns)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Coupling Buffer.
-
-
Conjugation Reaction:
-
Add the activated DBCO-NHS ester solution to the nanoparticle suspension. A 10- to 50-fold molar excess of the linker to the available amine groups on the nanoparticles is a common starting point.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove the excess, unreacted DBCO reagent and byproducts by centrifugation and resuspension in fresh Coupling Buffer. Repeat the washing step three times. Alternatively, size exclusion chromatography can be used for purification.
-
Characterization: Quantification of DBCO Groups on Nanoparticles
The number of DBCO groups on the nanoparticle surface can be quantified using UV-Vis spectroscopy by reacting the DBCO-functionalized nanoparticles with an excess of an azide-containing molecule.[2]
Materials:
-
DBCO-functionalized nanoparticles
-
Azide-containing molecule (e.g., benzyl azide)
-
UV-Vis Spectrophotometer
Procedure:
-
Baseline Measurement:
-
Disperse the DBCO-labeled nanoparticles in a suitable buffer (e.g., PBS).
-
Record the UV-Vis spectrum of the nanoparticle suspension to establish a baseline.
-
-
Click Reaction:
-
Add an excess of the azide-containing molecule to the nanoparticle suspension.
-
Incubate the reaction mixture to allow the click reaction to proceed to completion (typically 1-2 hours at room temperature).
-
-
Final Measurement:
-
Record the final UV-Vis spectrum.
-
-
Quantification:
-
The decrease in absorbance at approximately 309 nm is proportional to the amount of DBCO that has reacted.
-
A standard curve prepared with a known concentration of a DBCO-containing small molecule can be used to correlate the change in absorbance to the concentration of DBCO on the nanoparticles.
-
Copper-Free Click Chemistry Conjugation of Azide-Modified Ligands
This protocol describes the final step of conjugating an azide-modified molecule (e.g., a targeting peptide or a drug) to the DBCO-functionalized nanoparticles.
Materials:
-
Purified DBCO-functionalized nanoparticles
-
Azide-modified molecule of interest
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
Resuspend the purified DBCO-functionalized nanoparticles in the Reaction Buffer.
-
Add the azide-modified molecule to the nanoparticle suspension. A 1.5 to 5-fold molar excess of the azide-modified molecule relative to the estimated number of DBCO groups on the nanoparticles is recommended.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or 4°C.
-
-
Purification:
-
Purify the final ligand-conjugated nanoparticles by centrifugation or size exclusion chromatography to remove the excess, unreacted azide-modified molecule.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the surface modification of nanoparticles using this compound.
Caption: Experimental workflow for nanoparticle surface modification.
Signaling Pathway: Nanoparticle-Mediated EGFR Signaling
Nanoparticles functionalized with specific ligands, such as Epidermal Growth Factor (EGF), can be used to target and activate cell surface receptors like the Epidermal Growth Factor Receptor (EGFR). This targeted binding can initiate downstream signaling cascades that are crucial in cell proliferation, survival, and migration. The following diagram illustrates a simplified EGFR signaling pathway that can be triggered by ligand-conjugated nanoparticles.[3]
Caption: Simplified EGFR signaling pathway activation.
References
A Comprehensive Technical Guide to the Safety Profile of DBCO-NHCO-PEG13-acid
Disclaimer: A specific Safety Data Sheet (SDS) for DBCO-NHCO-PEG13-acid is not publicly available. This guide has been compiled using safety data from structurally similar compounds, namely DBCO-NHCO-PEG13-NHS ester and DBCO-PEG4-NHS ester, alongside general laboratory safety protocols. The information herein should be used as a guideline for risk assessment, and it is imperative to handle this reagent with the caution appropriate for a chemical with incompletely characterized toxicological properties.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the available safety information, handling procedures, and relevant experimental protocols for this compound.
Physicochemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and use. The available data for this compound is summarized below.
| Property | Value | Source |
| Molecular Formula | C48H72N2O17 | BroadPharm[1], Precise PEG[2] |
| Molecular Weight | 949.1 g/mol | BroadPharm[1], Precise PEG[2] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Purity | >96% to 98% | BroadPharm[1], Precise PEG |
| Solubility | Water, DMSO, DCM, DMF | BroadPharm |
| Storage | -20°C | BroadPharm |
Hazard Identification and Classification
Due to the absence of a specific SDS for this compound, the hazard classification is based on data from the structurally related compound, DBCO-PEG4-NHS ester. It is important to note that the SDS for another similar compound, DBCO-NHCO-PEG13-NHS ester, states that it is not classified as a hazard. However, adopting a more cautious approach based on the DBCO-PEG4-NHS ester data is recommended.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |
| Data sourced from the Safety Data Sheet for DBCO-PEG4-NHS ester. |
GHS Pictogram (based on surrogate data):
Signal Word (based on surrogate data): Warning
Safety and Handling Protocols
Adherence to strict safety protocols is crucial for minimizing exposure and mitigating risks when handling chemical compounds with unconfirmed hazard profiles.
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Double-gloving is recommended.
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.
-
Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a suitable respirator should be used.
-
Avoid breathing dust, fumes, or vapors.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.
-
Contaminated clothing should be removed and washed before reuse.
First Aid and Emergency Procedures
In the event of exposure or accidental release, the following measures should be taken immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation develops or persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
-
Wear appropriate PPE.
-
Avoid dust formation.
-
Sweep up the spilled material and place it in a suitable, closed container for disposal. Inert absorbent material like sand or vermiculite can be used for liquids.
-
Prevent the material from entering drains or water courses.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: May emit toxic fumes under fire conditions.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.
Experimental Protocols: In Vitro Cytotoxicity Assessment
A fundamental aspect of safety assessment is determining a compound's potential to cause cell damage. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding:
-
Culture a relevant cell line (e.g., HeLa, A549) to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle controls (medium with the same concentration of solvent) and untreated controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Visualized Workflows
The following diagrams illustrate key logical and experimental workflows for ensuring safety and assessing the biological impact of this compound.
Caption: General workflow for safe handling and response for this compound.
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
References
A Technical Guide to the Shelf Life and Stability of DBCO-NHCO-PEG13-acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the shelf life and stability of Dibenzocyclooctyne-N-hydroxysuccinimidyl-PEG13-acid (DBCO-NHCO-PEG13-acid) and related DBCO derivatives. Understanding the stability of these critical reagents is paramount for ensuring reproducibility and success in bioconjugation, drug delivery, and various applications in chemical biology. This document outlines recommended storage conditions, factors influencing stability, and detailed experimental protocols for in-house stability assessment.
Overview of DBCO Reagent Stability
Dibenzocyclooctyne (DBCO) reagents are central to copper-free click chemistry due to the high reactivity of the strained alkyne towards azides. However, this inherent reactivity also makes the DBCO moiety susceptible to degradation under certain conditions. The stability of a DBCO-containing molecule, such as this compound, is influenced by its physical state (solid vs. solution), storage temperature, pH, and the presence of other chemical species. The core structure's stability is primarily dictated by the DBCO group, while the amide bond and the polyethylene glycol (PEG) linker are generally robust under standard bioconjugation conditions.[1]
Quantitative Stability Data
While specific shelf-life data for this compound is not extensively published, the stability can be inferred from data on analogous compounds. The following tables summarize the available quantitative and qualitative data on the stability of DBCO derivatives.
Table 1: Recommended Storage Conditions and Shelf Life
| Compound Form | Solvent | Temperature | Duration | Expected Stability/Notes |
| Solid Powder | N/A | -20°C | Up to 3 years | Must be protected from light and moisture.[2] |
| Stock Solution | Anhydrous DMSO or DMF | -20°C | Several days to a few months | Repeated freeze-thaw cycles should be avoided.[1] Aliquoting is recommended.[1] |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 1 year | Offers better long-term stability for solutions.[2] |
| DBCO-functionalized antibody | Aqueous Buffer | -20°C | Up to 1 month | Gradual loss of reactivity may occur due to oxidation or hydration. |
| DBCO-modified goat IgG | Aqueous Buffer | 4°C or -20°C | 4 weeks | 3-5% loss of reactivity towards azides observed. |
Table 2: Aqueous Stability of the DBCO Moiety (Illustrative Data)
This table provides an estimate of the stability of the DBCO group in aqueous solutions under various conditions, based on the known chemistry of DBCO derivatives. For critical applications, in-house stability testing is highly recommended.
| pH of Aqueous Buffer | Temperature | Incubation Time | Expected % Intact DBCO Reagent | Notes |
| 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO ring. |
| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal for short-term storage of working solutions. |
| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability for typical room temperature reactions. |
| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Increased temperature accelerates degradation. |
| 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable. |
Factors Influencing Stability
Several factors can impact the shelf life and stability of this compound:
-
pH: The DBCO group is sensitive to acidic conditions. Strong acidic environments (pH < 5) should be avoided as they can lead to the rearrangement and degradation of the dibenzocyclooctyne ring.
-
Moisture: As a solid, the compound is hygroscopic. In solution, particularly for derivatives like NHS esters, moisture can lead to hydrolysis. For stock solutions in solvents like DMSO, which is also hygroscopic, absorbed moisture can contribute to the degradation of the reagent over time.
-
Oxidation: The strained triple bond of the DBCO group is susceptible to oxidation, which can lead to a loss of reactivity.
-
Buffer Components: Buffers containing azides must be avoided as the azide will react directly with the DBCO group. If the carboxylic acid group is to be activated (e.g., with EDC/NHS) for reaction with an amine, buffers containing primary amines like Tris or glycine should also be avoided as they will compete in the reaction.
-
Reducing Agents: Some studies have shown that DBCO can be unstable in the presence of reducing agents like TCEP over extended periods.
-
Cellular Environment: In cellular applications, the stability of DBCO can be moderate. For instance, one study observed a 36% degradation of DBCO groups in immune phagocytes after 24 hours.
Experimental Protocols for Stability Assessment
To ensure the quality and reactivity of this compound, particularly for critical applications, performing an in-house stability study is recommended.
Protocol 1: Aqueous Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the quantification of the degradation of the DBCO moiety in an aqueous solution over time.
Objective: To determine the rate of degradation of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column
-
UV Detector (set to monitor DBCO absorbance at approximately 309 nm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Thermostated incubator or water bath
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the 10 mM stock solution 1:100 into the pre-warmed aqueous buffer of choice (e.g., at 25°C or 37°C) to a final concentration of 100 µM. Mix thoroughly.
-
Timepoint Zero (T=0): Immediately after preparing the working solution, inject a 20 µL aliquot onto the RP-HPLC system. This will serve as your baseline measurement.
-
Incubation: Place the vial containing the remaining working solution in a thermostated incubator at the desired temperature.
-
Collect Timepoints: At predetermined intervals (e.g., 2, 4, 8, 12, 24, and 48 hours), withdraw and inject another 20 µL aliquot onto the HPLC.
-
HPLC Analysis: Use a gradient elution method to separate the intact compound from potential degradation products. A typical gradient would be 5% to 95% Mobile Phase B over 20 minutes.
-
Data Analysis:
-
In the chromatogram from T=0, identify the peak corresponding to the intact this compound.
-
Integrate the area of this peak for each timepoint.
-
Calculate the percentage of intact reagent remaining at each timepoint relative to the peak area at T=0.
-
Plot the percentage of intact reagent versus time to determine the degradation kinetics and half-life under the tested conditions.
-
Visualizing Workflows and Degradation Pathways
Degradation Pathway of this compound
Caption: Potential degradation pathways for DBCO-containing molecules.
Experimental Workflow for Aqueous Stability Assessment
Caption: Workflow for assessing aqueous stability via HPLC.
Conclusion
The stability of this compound and its derivatives is crucial for their successful application in bioconjugation and drug development. While generally stable under recommended storage conditions, their reactivity can be compromised by factors such as low pH, moisture, and oxidizing agents. For applications requiring a high degree of reproducibility and quantitative analysis, it is imperative to adhere to proper storage and handling procedures. Furthermore, conducting in-house stability studies using the provided HPLC protocol can ensure the quality and reactivity of these essential reagents, leading to more reliable and consistent experimental outcomes.
References
A Technical Guide to DBCO-NHCO-PEG13-acid: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DBCO-NHCO-PEG13-acid, a key reagent in the field of bioconjugation and drug development. We will delve into its chemical properties, with a focus on its theoretical molecular weight, and provide detailed experimental protocols for its application in copper-free click chemistry.
Core Concepts: Structure and Functionality
This compound is a heterobifunctional linker molecule comprised of three essential components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide groups. This reactivity is the foundation of its utility in copper-free click chemistry, enabling rapid and specific conjugation to azide-modified molecules without the need for a cytotoxic copper catalyst.
-
Polyethylene Glycol (PEG) Spacer (PEG13): A thirteen-unit polyethylene glycol chain that acts as a long, hydrophilic spacer. The PEG linker enhances the water solubility of the molecule and its conjugates, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.
-
Carboxylic Acid (-COOH): A terminal functional group that can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine residues), to form stable amide bonds.
This unique combination of functional groups makes this compound a versatile tool for linking different molecules together with high efficiency and specificity, particularly within complex biological systems.
Quantitative Data
The precise molecular characteristics of this compound are critical for accurate experimental design and data interpretation. The key quantitative data for this molecule are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C48H72N2O17 | [1][2] |
| Theoretical Molecular Weight | 949.1 g/mol | [1][2] |
Experimental Protocols
The primary application of this compound is in copper-free click chemistry, a bioorthogonal reaction that allows for the specific labeling of biomolecules in complex environments.[3] Below are detailed methodologies for key experimental procedures involving DBCO-functionalized molecules.
Protocol 1: Activation of a Protein with DBCO-NHS Ester
This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester, which can be synthesized from this compound.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS) at 1-10 mg/mL
-
DBCO-NHS ester (dissolved in DMSO or DMF to 10 mM)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Preparation of the Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Reaction Setup: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of DMSO or DMF should be around 20%.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature or overnight at 4°C.
-
Quenching: Add a small volume of quenching buffer (e.g., 10 µL of 1M Tris-HCl) to the reaction to quench any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted DBCO-NHS ester using a spin desalting column.
Protocol 2: Copper-Free Click Chemistry Reaction
This protocol describes the reaction between the DBCO-activated protein and an azide-functionalized molecule.
Materials:
-
DBCO-activated protein
-
Azide-functionalized molecule (e.g., azide-modified oligonucleotide, fluorescent dye, or drug)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reaction Setup: Mix the DBCO-functionalized protein with a 2-4x molar excess of the azide-modified molecule in the reaction buffer.
-
Incubation: Incubate the reaction overnight at 4°C.
-
Purification: Remove the unreacted azide-modified molecule using an appropriate chromatography method, such as size-exclusion or affinity chromatography.
Mandatory Visualization
The following diagrams illustrate a logical workflow for investigating protein glycosylation, a critical signaling-related post-translational modification, using DBCO-based metabolic labeling and click chemistry.
This workflow demonstrates how cells can be metabolically labeled with an azide-modified sugar, which is then incorporated into glycoproteins. The azide serves as a handle for a subsequent copper-free click reaction with a DBCO-functionalized probe, allowing for the visualization and study of glycosylation patterns, which are crucial in many cell signaling pathways.
References
Methodological & Application
Application Notes and Protocols for Antibody Bioconjugation using DBCO-NHCO-PEG13-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the bioconjugation of antibodies using the DBCO-NHCO-PEG13-acid linker. This heterobifunctional linker enables a two-stage conjugation process, beginning with the covalent attachment of the dibenzocyclooctyne (DBCO) moiety to the antibody, followed by a highly specific and efficient copper-free click chemistry reaction with an azide-containing molecule. The inclusion of a 13-unit polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate, reduces steric hindrance, and can improve pharmacokinetic properties.
The protocols outlined below are intended to serve as a comprehensive resource for researchers in academia and industry, particularly those involved in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and other targeted therapeutics.
Principle of the Method
The bioconjugation strategy involves two key steps:
-
Antibody Modification: The carboxylic acid group of the this compound linker is first activated to an amine-reactive N-hydroxysuccinimide (NHS) ester. This activated linker then reacts with primary amine groups (e.g., on lysine residues) on the surface of the antibody to form a stable amide bond. This results in a DBCO-functionalized antibody.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group on the modified antibody reacts with an azide-functionalized molecule of interest (e.g., a drug, a fluorescent dye, or a nanoparticle) via a copper-free click chemistry reaction. This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in biological media without interfering with native cellular processes.[1]
Quantitative Data Summary
The efficiency of the initial antibody modification step, which determines the average number of DBCO linkers attached to each antibody, is a critical parameter. This is often referred to as the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR) in the context of ADCs. The DOL can be controlled by adjusting the molar excess of the DBCO-NHS ester relative to the antibody during the conjugation reaction. Below is a table summarizing representative data on the effect of the molar ratio of DBCO-NHS to antibody on the resulting DOL.
Table 1: Molar Ratio of DBCO-NHS Ester to Antibody vs. Degree of Labeling (DOL)
| Molar Excess of DBCO-NHS Ester to Antibody | Average Degree of Labeling (DOL) |
|---|---|
| 5:1 | ~1.5 |
| 10:1 | ~3.0 |
| 20:1 | ~4.5 |
| 30:1 | ~6.0 |
Note: This data is representative and the optimal molar excess may vary depending on the specific antibody, buffer conditions, and reaction time. It is recommended to perform a titration to determine the optimal ratio for each specific application.[2][3]
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to an Antibody
This protocol describes the conversion of the carboxylic acid group of the this compound linker to an amine-reactive NHS ester and its subsequent conjugation to an antibody.
Materials:
-
This compound
-
Antibody of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)
-
Purification system (e.g., spin desalting columns with a 10 kDa MWCO, or size-exclusion chromatography (SEC))
Procedure:
-
Antibody Preparation:
-
Activation of this compound:
-
In a separate microcentrifuge tube, dissolve this compound, EDC, and NHS in anhydrous DMSO or DMF at a molar ratio of 1:1.2:1.2.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Antibody Conjugation:
-
Add the freshly prepared activated DBCO-PEG13-NHS ester solution to the antibody solution. The molar excess of the linker to the antibody can be varied to achieve the desired DOL (see Table 1). A 10- to 20-fold molar excess is a common starting point.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10-20% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove the excess, unreacted DBCO-PEG13-NHS ester and other small molecules using a spin desalting column or by performing SEC.
-
-
Characterization (Optional but Recommended):
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified DBCO-conjugated antibody at 280 nm (for protein) and 309 nm (for DBCO).
-
Protocol 2: Copper-Free Click Chemistry Reaction
This protocol describes the conjugation of the DBCO-functionalized antibody with an azide-containing molecule.
Materials:
-
DBCO-functionalized antibody (from Protocol 1)
-
Azide-containing molecule of interest (e.g., drug, dye)
-
Reaction buffer (e.g., PBS, pH 7.4, azide-free)
-
Purification system (e.g., SEC, dialysis, or tangential flow filtration (TFF))
Procedure:
-
Reaction Setup:
-
Dissolve the azide-containing molecule in the reaction buffer.
-
Add the azide-containing molecule to the DBCO-functionalized antibody solution at a 2- to 4-fold molar excess relative to the antibody.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can be monitored by LC-MS or SDS-PAGE.
-
-
Purification:
-
Purify the final antibody conjugate to remove any unreacted azide-containing molecule and other impurities. Suitable methods include SEC, dialysis, or TFF.
-
-
Characterization:
-
Analyze the final conjugate for purity, aggregation, and confirmation of conjugation using techniques such as SDS-PAGE, SEC, and mass spectrometry.
-
Visualizations
Caption: Experimental workflow for antibody bioconjugation.
Caption: Two-step bioconjugation reaction scheme.
References
- 1. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 2. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for SPAAC with DBCO-NHCO-PEG13-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions and protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing DBCO-NHCO-PEG13-acid. This versatile, heterobifunctional linker is instrumental in the fields of bioconjugation, drug delivery, and diagnostics, enabling the precise and efficient covalent ligation of molecules in complex biological environments without the need for a cytotoxic copper catalyst.[1][2][3][4]
Introduction to SPAAC and this compound
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal "click chemistry." It involves the rapid and highly selective reaction between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule to form a stable triazole linkage.[1] This reaction is driven by the release of ring strain in the DBCO moiety, allowing it to proceed under mild, aqueous conditions, making it ideal for applications involving sensitive biomolecules and living systems.
This compound is a molecule comprised of three key functional components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azides, forming the basis of the copper-free click reaction.
-
Polyethylene Glycol (PEG) Spacer (PEG13): A thirteen-unit polyethylene glycol chain that acts as a long, hydrophilic spacer. This PEG linker enhances water solubility, reduces aggregation, and minimizes steric hindrance between the conjugated molecules. The inclusion of a PEG spacer has been shown to increase reaction rates by an average of 31 ± 16%.
-
Carboxylic Acid (-COOH): A terminal functional group that can be activated to react with primary amines (e.g., lysine residues on proteins) to form a stable amide bond.
Key Features and Benefits
-
Biocompatibility: The reaction does not require a cytotoxic copper catalyst, making it suitable for in vivo applications.
-
High Efficiency: The reaction proceeds rapidly and often results in quantitative yields of the stable triazole product.
-
Bioorthogonality: The DBCO and azide groups are highly selective for each other and do not react with other functional groups found in biological systems.
-
Mild Reaction Conditions: The conjugation can be performed in aqueous buffers at physiological pH and temperature, preserving the integrity and activity of biomolecules.
-
Enhanced Solubility and Reduced Steric Hindrance: The long, hydrophilic PEG13 spacer improves the solubility of the reagent and the resulting conjugate, while also distancing the DBCO group from the biomolecule to improve accessibility.
Data Presentation
Table 1: Recommended Reaction Conditions for SPAAC with this compound
| Parameter | Recommended Conditions | Key Considerations |
| pH | 7.0 - 8.5 | Higher pH values generally increase SPAAC reaction rates, though this can be buffer-dependent. |
| Temperature | 4°C to 37°C | Increasing the temperature can accelerate the reaction. Reactions at 4°C should be allowed to proceed overnight. |
| Solvents | Aqueous buffers (e.g., PBS, HEPES) | Organic co-solvents like DMSO or DMF can be used to dissolve the DBCO reagent, but the final concentration should typically be kept below 10-20% to avoid precipitation of biomolecules. |
| Reactant Ratio | 1.5 to 10-fold molar excess of one reactant | Increasing the concentration of reactants will lead to a faster reaction. |
| Reaction Time | 1 to 12 hours | Reaction times can be optimized based on temperature, reactant concentrations, and the specific molecules being conjugated. |
Table 2: Influence of Buffer on SPAAC Reaction Rates
| Buffer (pH 7) | Relative Rate Constant | Notes |
| HEPES | Highest (0.55–1.22 M⁻¹s⁻¹) | Can result in higher rate constants compared to PBS. |
| DMEM | High (0.59–0.97 M⁻¹s⁻¹) | Faster than RPMI. |
| PBS | Lowest (0.32–0.85 M⁻¹s⁻¹) | Commonly used due to its biocompatibility. |
| RPMI | Low (0.27–0.77 M⁻¹s⁻¹) | Slower than DMEM. |
Table 3: Second-Order Rate Constants for DBCO Derivatives
| Cyclooctyne Derivative | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| DBCO Derivatives | ~0.1 - 2.0 | The exact rate can vary based on the specific DBCO derivative and reaction conditions. |
| DBCO-PEG5-Trastuzumab | 0.18 - 0.37 | The PEG spacer enhances the reaction rate compared to DBCO-Trastuzumab without a spacer. |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Biomolecule
This protocol describes the two-step process of first activating the carboxylic acid of this compound and then conjugating it to a primary amine on a biomolecule, such as a protein.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., antibody)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare fresh 100 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
Prepare the amine-containing biomolecule at a concentration of 1-10 mg/mL in Coupling Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with the appropriate volume of Activation Buffer.
-
Add a 1.2-fold molar excess of both EDC and Sulfo-NHS to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Biomolecule:
-
Immediately add the activated DBCO-NHS ester solution to the biomolecule solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove the excess, unreacted DBCO reagent and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Copper-Free Click Reaction (SPAAC)
This protocol describes the general procedure for the SPAAC reaction between the DBCO-functionalized biomolecule (from Protocol 1) and an azide-containing molecule.
Materials:
-
DBCO-functionalized biomolecule
-
Azide-containing molecule (e.g., fluorescent probe, drug molecule)
-
Reaction Buffer: PBS, pH 7.4 (ensure it is free of sodium azide)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-containing molecule in the Reaction Buffer.
-
Add the azide-containing molecule to the DBCO-functionalized biomolecule. A 1.5- to 5-fold molar excess of the azide-containing molecule is typically used.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours. The reaction time may need to be optimized depending on the specific reactants.
-
-
Purification (if necessary):
-
If the azide-containing molecule is in large excess or needs to be removed, purify the final conjugate using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography.
-
Protocol 3: Monitoring the SPAAC Reaction
The progress of the SPAAC reaction can be monitored by UV-Vis spectroscopy, as the DBCO moiety has a characteristic absorbance at approximately 309 nm that disappears upon reaction with an azide.
Procedure:
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at 309 nm.
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 2. The concentration of the DBCO reagent should be such that the initial absorbance at 309 nm is within the linear range of the spectrophotometer.
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.
-
-
Data Acquisition:
-
Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.
-
Immediately start monitoring the absorbance at 309 nm over time at regular intervals until the absorbance stabilizes, indicating the reaction is complete.
-
Mandatory Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Chemical mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
Application Notes and Protocols for DBCO-NHCO-PEG13-acid Conjugation to Amine-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of oligonucleotides to other biomolecules is a critical process in the development of novel therapeutics, diagnostics, and research tools. One of the most robust and widely used methods for achieving this is through the use of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction forms a stable triazole linkage between a dibenzocyclooctyne (DBCO) group and an azide group, without the need for a cytotoxic copper catalyst.[1][2][3]
This document provides detailed application notes and protocols for the conjugation of DBCO-NHCO-PEG13-acid to amine-modified oligonucleotides. The process involves a two-step reaction. First, the carboxylic acid of this compound is activated using carbodiimide chemistry to form an N-hydroxysuccinimide (NHS) ester.[4][5] Subsequently, this activated DBCO-linker is reacted with the primary amine on the modified oligonucleotide. The incorporated polyethylene glycol (PEG) spacer enhances solubility, reduces aggregation, and minimizes steric hindrance. The resulting DBCO-labeled oligonucleotide is then ready for efficient and specific conjugation to any azide-containing molecule.
Data Presentation
Table 1: Recommended Reaction Buffer Conditions
| Reaction Step | Recommended Buffers | pH Range | Key Considerations |
| Carboxylic Acid Activation & Amine Coupling | MES (2-(N-morpholino)ethanesulfonic acid) | 4.5 - 6.0 | Optimal for EDC/NHS activation. |
| Phosphate Buffered Saline (PBS) | 7.2 - 7.5 | Suitable for the amine coupling step. | |
| Sodium Bicarbonate or Sodium Borate Buffer | 8.5 - 9.0 | Often used for efficient amine coupling. Avoid buffers containing primary amines (e.g., Tris). | |
| Copper-Free Click Reaction (SPAAC) | Phosphate Buffered Saline (PBS) | 7.0 - 7.4 | Widely compatible with biomolecules. |
| HEPES Buffer | 7.0 - 7.5 | A non-amine containing buffer suitable for click chemistry. |
Table 2: Quantitative Parameters for Conjugation and Characterization
| Parameter | Typical Value/Range | Method of Determination |
| Molar Excess of DBCO-NHS Ester to Oligonucleotide | 10 to 20-fold | Calculated based on starting material concentrations. |
| Reaction Time (Amine Coupling) | 2 hours at room temperature to overnight at 4°C | Monitored by HPLC or Mass Spectrometry. |
| Reaction Time (SPAAC) | 4 to 17 hours at room temperature | Monitored by HPLC, SDS-PAGE, or Mass Spectrometry. |
| Purification Method | Reverse-Phase HPLC, Desalting Columns | As described in protocols. |
| Confirmation of Conjugation | Increased retention time in RP-HPLC, Mass shift in Mass Spectrometry | As described in protocols. |
| Quantification of Oligonucleotide | UV Absorbance at 260 nm | Spectrophotometry. |
| Quantification of DBCO Incorporation | UV Absorbance at 309 nm | Spectrophotometry. |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to form a more reactive NHS ester, which is then ready to react with the amine-modified oligonucleotide.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Immediately before use, prepare fresh stock solutions of EDC (e.g., 100 mg/mL) and NHS/Sulfo-NHS (e.g., 100 mg/mL) in Activation Buffer.
-
In a microcentrifuge tube, combine the this compound stock solution with the appropriate volume of Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of both EDC and NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature to form the DBCO-PEG13-NHS ester. The activated linker should be used immediately.
Protocol 2: Conjugation of Activated DBCO-Linker to Amine-Modified Oligonucleotides
This protocol details the reaction of the pre-activated DBCO-PEG13-NHS ester with an amine-modified oligonucleotide.
Materials:
-
Amine-modified oligonucleotide (desalted or purified)
-
Activated DBCO-PEG13-NHS ester solution (from Protocol 1)
-
Conjugation Buffer (e.g., 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5).
-
Nuclease-free water
Procedure:
-
Dissolve the lyophilized amine-modified oligonucleotide in the Conjugation Buffer to a final concentration of 1-5 mM.
-
Add a 10- to 20-fold molar excess of the freshly prepared DBCO-PEG13-NHS ester solution to the oligonucleotide solution.
-
Vortex the reaction mixture gently and incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
After incubation, proceed immediately to the purification step to remove unreacted DBCO linker and byproducts.
Protocol 3: Purification of DBCO-Oligonucleotide Conjugate
Purification is essential to remove excess reagents and byproducts. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for achieving high purity.
Materials:
-
Crude DBCO-oligonucleotide conjugate solution
-
RP-HPLC system with a C8 or C18 column
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Buffer B: Acetonitrile
-
Desalting columns (optional, for initial cleanup)
Procedure:
-
If necessary, perform an initial desalting step using a desalting column to remove some of the unreacted small molecules.
-
Inject the crude or desalted conjugate onto the RP-HPLC column.
-
Elute the conjugate using a linear gradient of Buffer B into Buffer A (e.g., 5-95% acetonitrile over 30 minutes).
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and 309 nm (for the DBCO group).
-
The DBCO-conjugated oligonucleotide will have a longer retention time than the unconjugated amine-modified oligonucleotide due to the hydrophobicity of the DBCO group.
-
Collect the fractions corresponding to the conjugated product.
-
Combine the pure fractions and lyophilize to obtain the purified DBCO-oligonucleotide conjugate.
Protocol 4: Characterization of the DBCO-Oligonucleotide Conjugate
UV-Vis Spectroscopy:
-
Resuspend the purified, lyophilized conjugate in nuclease-free water.
-
Measure the absorbance at 260 nm to determine the oligonucleotide concentration.
-
Measure the absorbance at 309 nm to confirm the presence of the DBCO group. The ratio of A309/A260 can be used to estimate the degree of labeling.
Mass Spectrometry:
-
Confirm the successful conjugation and the purity of the final product by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed molecular weight should correspond to the sum of the molecular weights of the oligonucleotide and the this compound linker.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of DBCO-oligonucleotide conjugates.
Caption: Logical relationship of key steps in DBCO-oligonucleotide conjugation.
References
Application Notes and Protocols for DBCO-NHCO-PEG13-acid Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of DBCO-NHCO-PEG13-acid, a heterobifunctional linker, in bioconjugation. This reagent is particularly valuable for the modification of amine-containing biomolecules, enabling their subsequent conjugation to azide-functionalized partners via copper-free click chemistry. The inclusion of a hydrophilic 13-unit polyethylene glycol (PEG) spacer enhances water solubility, reduces aggregation, and minimizes steric hindrance between the conjugated molecules[1][2][3][4].
The overall process involves two key stages:
-
Activation of the Carboxylic Acid and Amine Coupling: The terminal carboxylic acid of the this compound is first activated using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This activated NHS ester then readily reacts with primary amines (e.g., lysine residues on proteins) to form a stable amide bond[1].
-
Copper-Free Click Chemistry (SPAAC): The DBCO (Dibenzocyclooctyne) group on the modified biomolecule facilitates a highly efficient and bioorthogonal reaction with an azide-functionalized molecule. This Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) proceeds rapidly under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for applications involving sensitive biological samples.
Data Presentation: Recommended Reaction Buffers and Conditions
The selection of an appropriate buffer system is critical for successful conjugation. The two main reaction steps have distinct optimal pH ranges.
Table 1: Recommended Buffers for Carboxylic Acid Activation and Amine Coupling
| Reaction Step | Recommended Buffers | pH Range | Key Considerations |
| Carboxylic Acid Activation | MES (2-(N-morpholino)ethanesulfonic acid) | 4.5 - 6.0 | Optimal for EDC/NHS activation. Avoid buffers containing primary amines or carboxylates which will compete with the reaction. |
| Amine Coupling | Phosphate Buffered Saline (PBS) | 7.2 - 7.5 | Commonly used and suitable for the amine coupling step. |
| Borate Buffer | 8.0 - 8.5 | An alternative for the amine coupling step. | |
| Sodium Bicarbonate Buffer | 8.0 - 8.5 | Can also be used for amine coupling. |
Table 2: Recommended Buffers for Copper-Free Click Chemistry (SPAAC)
| Reaction Step | Recommended Buffers | pH Range | Key Considerations |
| DBCO-Azide Reaction | Phosphate Buffered Saline (PBS) | 7.0 - 7.4 | Widely compatible with biomolecules and commonly used for SPAAC reactions. Avoid buffers containing sodium azide. |
| HEPES Buffer | 7.0 - 7.5 | A non-amine containing buffer suitable for click chemistry. Studies have shown HEPES can lead to higher reaction rates compared to PBS. | |
| Borate Buffer | 7.0 - 9.0 | Also a suitable option for SPAAC reactions. |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Protein
This protocol describes the activation of the carboxylic acid on the DBCO-linker and its subsequent conjugation to a protein containing primary amines.
Materials:
-
This compound
-
Amine-containing protein (e.g., antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Prepare a solution of the amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL). If the protein buffer contains primary amines (like Tris), a buffer exchange into the Coupling Buffer is necessary.
-
Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with the appropriate volume of Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of Sulfo-NHS relative to the this compound.
-
Incubate the reaction for 15-30 minutes at room temperature to form the Sulfo-NHS ester.
-
-
Conjugation to the Amine-Containing Protein:
-
Immediately add the activated DBCO-linker solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a good starting point, but this should be optimized for the specific application.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DBCO-linker and byproducts using a desalting column or dialysis equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Copper-Free Click Chemistry (SPAAC) with an Azide-Functionalized Molecule
This protocol describes the reaction of the DBCO-modified protein (from Protocol 1) with an azide-functionalized molecule.
Materials:
-
DBCO-modified protein
-
Azide-functionalized molecule
-
Reaction Buffer: PBS, pH 7.4 or HEPES, pH 7.4
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-functionalized molecule in the Reaction Buffer.
-
The DBCO-modified protein should already be in a suitable amine- and azide-free buffer from the previous purification step.
-
-
Click Reaction:
-
Combine the DBCO-modified protein and the azide-functionalized molecule in a reaction tube. A molar ratio of 1.5 to 3 equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule is a common starting point to drive the reaction to completion. This ratio can be inverted if the azide-activated molecule is more precious.
-
Incubate the reaction mixture. Typical reaction times are between 4 to 12 hours at room temperature (20-25°C) or overnight at 4°C. For sensitive biomolecules, 4°C is recommended. Higher temperatures (up to 37°C) can lead to faster reaction rates.
-
-
Purification:
-
After incubation, purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size exclusion chromatography, dialysis, or HPLC.
-
Visualizations
Caption: Experimental workflow for the two-step conjugation of this compound.
Caption: Logic for selecting appropriate buffers for each reaction step.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation of DBCO-Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during and after labeling with dibenzocyclooctyne (DBCO) reagents.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after labeling with a DBCO reagent?
Protein aggregation after DBCO labeling is a common issue that can stem from several factors, primarily related to the physicochemical properties of the DBCO molecule and the reaction conditions.
-
Hydrophobicity of DBCO: The DBCO group is inherently hydrophobic.[1][2][3] Attaching multiple DBCO molecules to a protein's surface increases its overall hydrophobicity, which can lead to intermolecular hydrophobic interactions and subsequent aggregation.[1][4] This effect is more pronounced at higher labeling ratios.
-
High Molar Excess of DBCO Reagent: Using a large molar excess of the DBCO reagent (e.g., DBCO-NHS ester) can lead to the precipitation of the reagent itself or cause extensive and uncontrolled modification of the protein, resulting in aggregation. Conjugation reactions with a molar ratio of DBCO to antibody above 5 have been shown to result in protein and/or DBCO precipitation.
-
Suboptimal Buffer Conditions: Proteins are highly sensitive to their environment. If the reaction buffer has a suboptimal pH, ionic strength, or composition for your specific protein, it can lead to instability and aggregation even before the addition of the DBCO reagent. It is crucial to maintain the buffer pH at least 1-2 units away from the protein's isoelectric point (pI) to prevent insolubility.
-
High Protein Concentration: Performing the conjugation reaction at a high protein concentration increases the proximity of protein molecules, which can facilitate intermolecular interactions and lead to aggregation.
-
Presence of Reducing Agents: While reducing agents like DTT or TCEP can prevent the formation of non-native disulfide bonds, they should be used with caution as they can potentially interfere with the protein's structure or the conjugation chemistry.
Q2: How can I optimize my DBCO labeling reaction to minimize aggregation?
Optimizing key reaction parameters is crucial for successful DBCO conjugation with minimal aggregation. Below is a summary of recommended starting conditions and optimization strategies.
Table 1: Recommended Starting Conditions and Optimization for DBCO-NHS Ester Conjugation
| Parameter | Recommended Starting Condition | Optimization and Troubleshooting |
| Molar Excess of DBCO-NHS Ester | 5 to 10-fold molar excess over the protein | If aggregation occurs, reduce the molar excess. For precious proteins, a lower excess (e.g., 3-5 fold) may be preferable. |
| Protein Concentration | 1-5 mg/mL | If aggregation is observed, try reducing the protein concentration. |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES, Borate) | Screen different buffers to find the optimal one for your protein's stability. |
| Reaction pH | 7.0 - 8.5 | While NHS ester reactions are more efficient at a slightly alkaline pH, the primary consideration should be the pH at which your protein is most stable. Avoid the protein's pI. |
| Reaction Temperature | Room temperature (20-25°C) | If aggregation occurs at room temperature, perform the reaction at 4°C for a longer duration (4-12 hours or overnight) to improve protein stability. |
| Reaction Time | 1-2 hours at room temperature; 4-12 hours at 4°C | Monitor the reaction progress to determine the optimal time. |
| Organic Co-solvent (e.g., DMSO, DMF) | Keep final concentration below 15-20% | High concentrations of organic solvents can denature proteins. Use the minimum amount necessary to dissolve the DBCO reagent. |
Q3: What are some effective additives to include in my buffer to prevent aggregation?
Several additives can be included in the reaction and storage buffers to enhance protein stability and prevent aggregation.
Table 2: Common Buffer Additives to Prevent Protein Aggregation
| Additive | Recommended Concentration | Mechanism of Action |
| Arginine | 0.5 - 1.0 M | Suppresses protein aggregation and increases solubility. |
| Glycerol | 5 - 20% (v/v) | Acts as a cryoprotectant and protein stabilizer. |
| Sugars (e.g., Sucrose, Trehalose) | 0.25 - 1.0 M | Stabilize protein structure. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01 - 0.1% (v/v) | Prevent hydrophobic interactions. |
| Reducing Agents (e.g., TCEP, DTT) | 1-5 mM | Prevents the formation of non-native disulfide bonds. |
Q4: How can I remove aggregates that have already formed?
If aggregation has already occurred, several purification techniques can be employed to separate the aggregated protein from the monomeric, correctly labeled protein.
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating proteins based on their size. Aggregates, being larger, will elute before the monomeric protein.
-
Hydrophobic Interaction Chromatography (HIC): Since aggregation is often driven by increased hydrophobicity, HIC can be used to separate aggregates from the monomeric form.
-
Ion-Exchange Chromatography (IEX): Aggregation can sometimes alter the surface charge of a protein, allowing for separation by IEX.
-
Dialysis or Tangential Flow Filtration (TFF): These methods are useful for buffer exchange and removing small molecule impurities, and can also help in removing some smaller aggregates.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting aggregation issues during DBCO labeling.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with DBCO-NHS Ester
This protocol provides a general guideline for labeling a protein with a DBCO-NHS ester. It is recommended to optimize the conditions for each specific protein.
1. Materials:
-
Protein solution (1-5 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification equipment (e.g., desalting column, SEC system)
2. Procedure:
-
Prepare Protein Solution: Ensure your protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 5-10 fold) of the DBCO-NHS ester stock solution to the protein solution.
-
Ensure the final concentration of the organic solvent is below 20%.
-
Incubate the reaction for 1-2 hours at room temperature or 4-12 hours at 4°C with gentle mixing.
-
-
Quench Reaction (Optional): Add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
Purification: Immediately purify the DBCO-labeled protein from excess reagent and any aggregates using a suitable method such as a desalting column or size-exclusion chromatography.
Protocol 2: Assessing Protein Aggregation by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution.
1. Materials:
-
DLS instrument
-
Cuvettes (low-volume, disposable or quartz)
-
Filtered (0.22 µm) buffer
-
Protein samples (unlabeled control and DBCO-labeled)
2. Procedure:
-
Sample Preparation: Dilute a small aliquot of your protein samples in filtered buffer to an appropriate concentration for DLS analysis (typically 0.1-1.0 mg/mL).
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature.
-
Measurement:
-
Load the sample into the cuvette and place it in the instrument.
-
Perform the measurement according to the instrument's instructions.
-
-
Data Analysis:
-
Analyze the size distribution profile. An increase in the average particle size or the appearance of larger species in the DBCO-labeled sample compared to the unlabeled control indicates aggregation.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for DBCO labeling and analysis, incorporating steps to minimize and assess aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation [frontiersin.org]
Technical Support Center: Optimizing SPAAC Reactions with DBCO-NHCO-PEG13-acid
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions utilizing DBCO-NHCO-PEG13-acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction conditions and troubleshooting common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your SPAAC experiments with this compound in a question-and-answer format.
Q1: My SPAAC reaction is slow or the yield is low. How can I improve the reaction kinetics and efficiency?
A1: Several factors can influence the rate and yield of a SPAAC reaction. Consider the following optimization strategies:
-
Buffer Selection: While Phosphate-Buffered Saline (PBS) is commonly used, other buffer systems can significantly enhance reaction rates. Studies have shown that HEPES buffer (pH 7) can lead to higher rate constants compared to PBS (pH 7).[1][2] Reactions in cell culture media like DMEM have also been observed to be faster than in RPMI.[1][2]
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pH Optimization: Generally, higher pH values tend to accelerate SPAAC reaction rates.[1] However, this effect can be buffer-dependent. It is advisable to perform small-scale pilot reactions to determine the optimal pH for your specific system, ensuring it remains compatible with the stability of your biomolecules.
-
Temperature: Increasing the reaction temperature can speed up the reaction. Reactions are often performed at room temperature (25 °C) or 37 °C. However, it is crucial to consider the thermal stability of your biomolecules, as higher temperatures can lead to denaturation or precipitation.
-
Reactant Concentration: The law of mass action dictates that increasing the concentration of both the DBCO and azide-containing molecules will result in a faster reaction. If solubility is a limiting factor, consider using co-solvents like DMSO, but keep the percentage low (typically <10-15%) to avoid protein precipitation.
-
PEG Spacer Advantage: The PEG13 linker in your this compound reagent is designed to improve reaction kinetics. The polyethylene glycol spacer extends the DBCO group away from the surface of the molecule it is attached to, which minimizes steric hindrance and improves its accessibility to the azide-functionalized molecule. The presence of a PEG linker has been shown to enhance reaction rates by an average of 31 ± 16%.
Q2: I am observing non-specific labeling or unexpected side products. What are the potential causes?
A2: Non-specific labeling can arise from a few sources:
-
Reaction with Thiols: DBCO reagents can sometimes react with free thiols, such as those from cysteine residues in proteins. If your protein has accessible cysteines that are not intended for modification, consider using a thiol-blocking agent prior to the SPAAC reaction.
-
Presence of Sodium Azide: If your buffers contain sodium azide (NaN₃) as a preservative, it will compete with your azide-functionalized molecule for the DBCO reagent, significantly reducing the efficiency of your intended reaction. SPAAC is highly sensitive to even low concentrations of inorganic azide. Ensure all your buffers are azide-free.
Q3: How does the structure of the azide-containing molecule affect the reaction?
A3: The electronic properties of the azide molecule play a role in the reaction kinetics. Electron-donating groups near the azide can increase the reaction rate. For instance, 1-azido-1-deoxy-β-D-glucopyranoside has been shown to react more rapidly than 3-azido-L-alanine. When comparing reaction rates, it is important to consider the nature of the azide partner.
Q4: How can I monitor the progress of my SPAAC reaction?
A4: The progress of the SPAAC reaction can be conveniently monitored using UV-Vis spectroscopy. The DBCO group has a characteristic absorbance maximum around 309-310 nm. As the reaction proceeds and the DBCO is consumed, the absorbance at this wavelength will decrease. By tracking this decrease over time, you can determine the reaction's endpoint and calculate pseudo-first-order rate constants.
Quantitative Data Summary
The following tables summarize key quantitative data to aid in the optimization of your SPAAC reactions.
Table 1: Effect of Buffer and pH on SPAAC Reaction Rate Constants
| Buffer System | pH | Rate Constant (M⁻¹s⁻¹) | Reference |
| PBS | 7 | 0.32–0.85 | |
| HEPES | 7 | 0.55–1.22 | |
| DMEM | 7.4 | 0.59–0.97 | |
| RPMI | 7.4 | 0.27–0.77 |
Table 2: Effect of PEG Linker on SPAAC Reaction Rate Constants with DBCO-Modified Antibodies
| DBCO-Antibody Conjugate | Buffer | Rate Constant (M⁻¹s⁻¹) | Rate Increase with PEG | Reference |
| DBCO-Trastuzumab | PBS | 0.17 ± 0.01 | - | |
| DBCO-PEG5-Trastuzumab | PBS | 0.23 ± 0.00 | 35% | |
| DBCO-Trastuzumab | HEPES | 0.24 ± 0.01 | - | |
| DBCO-PEG5-Trastuzumab | HEPES | 0.37 ± 0.00 | 54% |
Experimental Protocols
Protocol 1: General Procedure for SPAAC Conjugation
This protocol provides a general workflow for conjugating a DBCO-functionalized molecule to an azide-modified biomolecule.
-
Reagent Preparation:
-
Dissolve the this compound in an appropriate organic solvent like DMSO to create a stock solution.
-
Prepare the azide-modified biomolecule in an azide-free reaction buffer (e.g., HEPES at pH 7.5).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of the azide-modified biomolecule. It is common to use a molar excess of the DBCO reagent to drive the reaction to completion.
-
Incubate the reaction mixture. Typical incubation times are 2-12 hours at room temperature or overnight at 4°C. For slower reactions, incubation can be extended to 24-48 hours.
-
-
Reaction Quenching (Optional):
-
If necessary, the reaction can be stopped by adding a quenching reagent that reacts with the excess DBCO.
-
-
Purification:
-
Purify the final conjugate using standard chromatography techniques such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted reagents.
-
Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy
This protocol describes how to follow the reaction's progress by monitoring the disappearance of the DBCO absorbance peak.
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at 309 nm.
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The concentration of the DBCO reagent should be such that the initial absorbance at 309 nm is within the linear range of the spectrophotometer.
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.
-
-
Data Acquisition:
-
Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.
-
Immediately start monitoring the absorbance at 309 nm over time. Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance at 309 nm versus time. For a pseudo-first-order reaction (where one reactant is in large excess), the plot should be linear. The negative of the slope of this line will give the pseudo-first-order rate constant.
-
Visual Guides
Caption: Experimental workflow for a typical SPAAC conjugation reaction.
Caption: Troubleshooting guide for slow or low-yield SPAAC reactions.
References
dealing with solubility issues of DBCO-NHCO-PEG13-acid in aqueous buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of DBCO-NHCO-PEG13-acid in aqueous buffers. It is intended for researchers, scientists, and drug development professionals utilizing this reagent for bioconjugation and other applications in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aqueous solubility a concern?
This compound is a bifunctional linker molecule used in copper-free click chemistry. It contains a reactive DBCO (dibenzocyclooctyne) group, a terminal carboxylic acid, and a long polyethylene glycol (PEG) spacer. The PEG13 spacer is specifically included to significantly enhance the hydrophilicity and water solubility of the molecule compared to non-PEGylated or shorter-chain analogs.[1][2][3] However, like many organic molecules, achieving high concentrations in purely aqueous buffers can still be challenging.
Q2: What are the general solubility properties of this reagent?
This compound is soluble in water and common water-miscible organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[1] For many applications, the recommended procedure involves first dissolving the compound in an organic solvent to create a stock solution before diluting it into the final aqueous reaction buffer.[4]
Q3: How should I prepare a stock solution of this compound?
For long-term storage, the solid compound should be kept at -20°C, protected from light and moisture. For experimental use, it is highly recommended to prepare a concentrated stock solution in an anhydrous water-miscible organic solvent like DMSO or DMF. These stock solutions can typically be stored at -20°C for several days or weeks, but repeated freeze-thaw cycles should be avoided. For best results, prepare aqueous working solutions fresh on the day of the experiment.
Q4: How does pH affect the solubility and stability of the reagent?
The terminal carboxylic acid group plays a role in the molecule's aqueous solubility. At neutral or basic pH (pH > 7), the carboxylic acid is deprotonated to a carboxylate (COO-), which increases its polarity and enhances its solubility in water.
Regarding stability, the DBCO group is generally stable in buffers used for bioconjugation (pH 6-9). However, strongly acidic conditions (pH < 5) should be avoided as they can lead to the degradation of the DBCO ring. The central amide bond and the PEG linker are highly stable under typical bioconjugation conditions.
Troubleshooting Guide
Problem: The this compound powder is not dissolving directly in my aqueous buffer (e.g., PBS).
-
Potential Cause: The dissolution rate in a purely aqueous solvent can be slow, or the desired concentration may exceed its maximum aqueous solubility.
-
Recommended Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) by dissolving the compound in anhydrous DMSO or DMF first. Then, add the stock solution dropwise to your aqueous buffer with gentle vortexing to reach the desired final concentration.
Problem: When I add the DMSO stock solution to my aqueous buffer, a precipitate forms.
-
Potential Cause 1: Final organic solvent concentration is too high. Many proteins and biomolecules can precipitate if the final concentration of the organic co-solvent is too high.
-
Recommended Solution: Ensure the final concentration of DMSO or DMF in your reaction mixture does not exceed 10%. If precipitation still occurs, try lowering the co-solvent percentage further (e.g., to <5%).
-
-
Potential Cause 2: The final concentration of the DBCO reagent is too high. You may be exceeding the solubility limit of the compound in the mixed aqueous/organic solvent system.
-
Recommended Solution: Try preparing a more dilute working solution. Perform serial dilutions to find the maximum achievable concentration in your specific buffer system.
-
-
Potential Cause 3: The buffer pH is too low. At acidic pH, the terminal carboxylic acid is protonated, reducing the molecule's overall hydrophilicity.
-
Recommended Solution: Ensure your buffer pH is in the neutral to slightly basic range (pH 7.0 - 8.5) to maximize solubility.
-
Problem: My copper-free click chemistry reaction has a low yield.
-
Potential Cause: While this can be due to many factors, poor solubility and aggregation of the DBCO reagent can contribute.
-
Recommended Solution: Before starting the reaction, visually inspect your working solution for any cloudiness or precipitate. If observed, filter the solution through a 0.22 µm syringe filter. Consider increasing the hydrophilicity of the reaction medium by optimizing the buffer composition, but be mindful of the tolerance of your biomolecules to co-solvents.
Quantitative Data Summary
While precise quantitative solubility data for this compound is not widely published, the tables below provide key properties and data for related compounds to serve as a guideline.
Table 1: Physicochemical and Solubility Properties of this compound and Related Compounds.
| Property | This compound | DBCO-NHCO-PEG4-acid | DBCO-PEG4-NHS ester |
|---|---|---|---|
| Molecular Formula | C48H72N2O17 | C30H36N2O8 | C34H39N3O10 |
| Molecular Weight | 949.1 g/mol | 552.62 g/mol | 653.68 g/mol |
| Solubility in Organic Solvents | Soluble in DMSO, DMF, DCM | Soluble in DMSO, DMF, DCM | Soluble in DMSO, DMF |
| Aqueous Solubility | Soluble (PEG13 enhances solubility) | Enhanced by PEG4 spacer | Up to 1.5 mM |
Table 2: Estimated Stability of DBCO Moiety in Aqueous Buffers at Various Conditions (Data extrapolated from DBCO-PEG4-acid).
| pH | Temperature | Incubation Time | Estimated % Remaining | Notes |
|---|---|---|---|---|
| 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation. |
| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal for short-term storage of working solutions. |
| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability for typical room temperature reactions. |
| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Degradation is accelerated by increased temperature. |
| 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable. |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution
This protocol describes the recommended method for preparing an aqueous working solution from the solid reagent.
-
Bring to Room Temperature: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare Stock Solution: Add the appropriate volume of anhydrous DMSO or DMF to the solid to create a concentrated stock solution (e.g., 10 mg/mL or 10.5 mM). Ensure the solid is completely dissolved by gentle vortexing.
-
Prepare Aqueous Working Solution: Add the desired volume of the stock solution dropwise to your pre-chilled aqueous buffer (e.g., PBS, pH 7.4) while gently vortexing. Do not add the aqueous buffer to the organic solvent stock.
-
Final Concentration: Ensure the final volume of DMSO or DMF does not exceed 5-10% of the total volume of the working solution to avoid protein precipitation.
-
Usage: Use the freshly prepared aqueous solution immediately for the best results.
Protocol 2: Shake-Flask Method for Estimating Aqueous Solubility
This protocol provides a standardized method to determine the approximate thermodynamic solubility of this compound in a specific aqueous buffer.
-
Prepare Saturated Solution: Add an excess amount of solid this compound to a microcentrifuge tube (e.g., add 1-2 mg to 1 mL of buffer).
-
Equilibration: Add a defined volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4). Incubate the tube at a constant temperature (e.g., 25°C) with constant shaking for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet the excess, undissolved solid.
-
Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticulates.
-
Quantification: Determine the concentration of the dissolved compound in the filtered supernatant using an analytical method such as HPLC or UV-Vis spectroscopy by comparing the signal to a standard curve of known concentrations. The resulting concentration represents the solubility limit in that buffer.
Diagrams
Caption: A flowchart detailing the decision-making process for dissolving this compound.
References
Technical Support Center: Optimizing DBCO Conjugation Efficiency
Welcome to the technical support center for DBCO (Dibenzocyclooctyne) conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) related to improving the efficiency of strain-promoted azide-alkyne cycloaddition (SPAAC) or "copper-free click chemistry."
Troubleshooting Guide
This section addresses specific issues that may arise during your DBCO conjugation experiments.
Problem 1: Low or No Conjugation Product Observed
If you are observing a low yield or a complete absence of your desired conjugate, consider the following potential causes and solutions.
| Possible Cause | Recommended Solutions |
| Degraded DBCO Reagent | DBCO reagents, especially NHS esters, are sensitive to moisture and can hydrolyze, rendering them inactive.[1] Always allow the reagent vial to come to room temperature before opening to prevent condensation.[2] For best results, prepare stock solutions in anhydrous DMSO or DMF immediately before use.[3][4] While these stock solutions can be stored at -20°C for a short period, repeated freeze-thaw cycles should be avoided.[5] |
| Inactive Azide-Containing Molecule | Confirm that your molecule has been successfully labeled with an azide group. If possible, use a fresh batch of the azide-modified molecule. Sodium azide in buffers will react with DBCO and should be avoided. |
| Suboptimal Reaction Conditions | Review and optimize your reaction parameters. This includes molar ratio, temperature, and reaction time. Higher temperatures (up to 37°C) can increase the reaction rate. Extending the incubation time can also improve yield. |
| Steric Hindrance | The physical bulk of large biomolecules can prevent the DBCO and azide groups from reacting efficiently. To mitigate this, consider using DBCO reagents with longer, flexible linkers, such as polyethylene glycol (PEG) spacers. |
| Precipitation of Reactants | DBCO is hydrophobic, and a high degree of labeling on a protein can lead to aggregation and precipitation. If you observe precipitation, try reducing the molar excess of the DBCO reagent during the labeling step or use a more hydrophilic PEGylated DBCO reagent. |
Problem 2: Inconsistent Conjugation Yields Between Batches
Variability in conjugation efficiency from one experiment to another can be frustrating. Here are some factors to consider for improving reproducibility.
| Possible Cause | Recommended Solutions |
| Variable Reagent Quality | Ensure the quality and concentration of your starting materials are consistent. Use fresh, high-quality DBCO and azide reagents for each experiment. |
| Inconsistent Buffer Preparation | The pH and composition of your reaction buffer can significantly impact efficiency. Prepare fresh buffers and verify the pH before each use. Inconsistent buffer conditions can affect reaction kinetics. |
| Inaccurate Quantitation of Reactants | Precisely determine the concentration of your DBCO-labeled and azide-labeled molecules before starting the conjugation reaction. Inaccurate measurements will lead to inconsistent molar ratios. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DBCO to azide for efficient conjugation?
A common starting point is to use a molar excess of one of the reactants. For conjugating a DBCO-molecule to an azide-containing protein, a 1.5 to 3-fold molar excess of the DBCO reagent is often recommended. However, if the azide-labeled molecule is more precious, this ratio can be inverted. For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one component can be used to drive the reaction.
Q2: What are the ideal reaction conditions (temperature, time, pH)?
DBCO-azide reactions are robust and can proceed under a range of conditions.
-
Temperature: Reactions are typically performed between 4°C and 37°C. Higher temperatures generally result in faster reaction rates. For sensitive biomolecules, the reaction can be carried out overnight at 4°C.
-
Time: Reaction times can vary from a few hours to overnight. For smaller DBCO-PEGs, 4-12 hours may be sufficient, while larger PEGs might require 12-24 hours.
-
pH: A pH range of 7-9 is generally recommended for the conjugation reaction. Amine-free buffers such as PBS, HEPES, or borate buffers are suitable. Avoid buffers containing primary amines like Tris or glycine if you are using an NHS-ester DBCO reagent for labeling, as they will compete for the reaction.
Q3: How can I monitor the progress of my conjugation reaction?
The DBCO group has a characteristic UV absorbance at approximately 309-310 nm. You can monitor the reaction progress by observing the decrease in this absorbance peak over time as the DBCO is consumed.
Q4: What is the best way to purify my DBCO conjugate?
The choice of purification method depends on the properties of your conjugate and the nature of the unreacted starting materials.
-
Size Exclusion Chromatography (SEC): This is an excellent method for removing unreacted small molecules, such as excess DBCO reagents, from a larger protein conjugate.
-
Dialysis: An effective and simple method for removing small molecule impurities.
-
High-Performance Liquid Chromatography (HPLC): Techniques like Ion-Exchange (IEX), Hydrophobic Interaction (HIC), and Reverse-Phase (RP-HPLC) can be used for high-resolution purification.
-
Spin Desalting Columns: Useful for rapid removal of excess, unreacted DBCO-NHS ester after the initial labeling step.
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing your DBCO conjugation experiments.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The more abundant or less critical component should be in excess. |
| Temperature | 4°C - 37°C | Higher temperatures increase the reaction rate. |
| Reaction Time | 4 - 24 hours | Longer incubation can improve yield, especially at lower temperatures. |
| pH | 7.0 - 9.0 | Use non-amine-containing buffers. |
Table 2: Recommended Molar Excess of DBCO-NHS Ester for Protein Labeling
| Protein Concentration | Molar Excess of DBCO-NHS Ester |
| > 5 mg/mL | 10-fold |
| < 5 mg/mL | 20- to 50-fold |
| Antibody Labeling | 20- to 30-fold |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with DBCO-NHS Ester
-
Reagent Preparation:
-
Dissolve the protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-5 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the appropriate molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should ideally be below 20% to avoid protein precipitation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS-ester.
-
-
Removal of Excess Reagent:
-
Remove the unreacted DBCO-NHS ester and quenching agent using a desalting spin column or size-exclusion chromatography.
-
Protocol 2: General Procedure for DBCO-Azide Click Reaction
-
Reaction Setup:
-
Mix the DBCO-functionalized molecule with the azide-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
A common starting point is a 1.5 to 4-fold molar excess of one component.
-
-
Incubation:
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. Longer incubation times of up to 24 hours may be necessary for some reactions.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography, HPLC, or dialysis to remove any unreacted starting materials.
-
Visualizations
Caption: General workflow for protein conjugation using a DBCO-NHS ester followed by a copper-free click reaction.
Caption: A logical troubleshooting guide for addressing low DBCO conjugation efficiency.
References
impact of pH on DBCO-NHCO-PEG13-acid reaction kinetics
Welcome to the technical support center for DBCO-NHCO-PEG13-acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this bifunctional linker for their bioconjugation needs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems you might encounter when using this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Amine Conjugation | Suboptimal pH for EDC/NHS activation: The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH. | Ensure the activation step is performed in a buffer with a pH range of 4.5-6.0, such as MES buffer[1]. |
| Suboptimal pH for amine coupling: The reaction between the activated NHS ester and the primary amine is more efficient at a neutral to slightly basic pH. | After the activation step, adjust the pH of the reaction mixture to 7.2-8.5 for the coupling to the amine-containing molecule. PBS or borate buffer can be used for this step[1][2]. | |
| Hydrolysis of activated ester: The NHS ester can hydrolyze, especially at higher pH values. | Prepare EDC and NHS solutions fresh and perform the conjugation to the amine promptly after the activation step[1][3]. | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with your target molecule for the activated linker. | Use amine-free buffers such as PBS, HEPES, or MES for the conjugation reaction. | |
| Low Yield of DBCO-Azide Click Reaction | Suboptimal pH: While the copper-free click reaction is less sensitive to pH than the copper-catalyzed version, the rate can still be influenced by the pH and buffer composition. | The recommended pH range for the DBCO-azide reaction is 7.0-9.0. Some studies suggest that higher pH values can increase the reaction rate, though this can be buffer-dependent. Consider using HEPES buffer at pH 7, which has been shown to yield high reaction rates. |
| Degradation of the DBCO group: The DBCO group can be sensitive to strongly acidic conditions. | Avoid exposing the DBCO-linker to low pH environments for extended periods. | |
| Presence of azides in the buffer: Sodium azide, a common preservative, will react with the DBCO group. | Ensure all buffers used for the click chemistry step are free of sodium azide. | |
| Poor Solubility of the Conjugate | Hydrophobicity of the conjugated molecule: The conjugated molecule may be inherently hydrophobic, leading to aggregation. | The PEG13 linker in this compound is designed to enhance water solubility. If solubility issues persist, consider using a linker with a longer PEG chain. |
| Unexpected Side Reactions | Reaction with non-target molecules: The activated carboxylic acid can react with other nucleophiles in the reaction mixture. | Ensure the purity of your starting materials and use appropriate quenching agents as described in the experimental protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction of this compound with a primary amine?
A1: The conjugation of this compound to a primary amine involves a two-step process with different optimal pH ranges:
-
Carboxylic Acid Activation: The activation of the terminal carboxylic acid using EDC and NHS is most efficient in a slightly acidic buffer, typically with a pH between 4.5 and 6.0. MES buffer is a common choice for this step.
-
Amine Coupling: The subsequent reaction of the activated NHS ester with the primary amine of your target molecule is favored at a pH between 7.2 and 8.5. Buffers such as PBS or borate buffer are suitable for this stage.
Q2: How does pH affect the DBCO-azide (copper-free click chemistry) reaction?
A2: The strain-promoted alkyne-azide cycloaddition (SPAAC) or copper-free click reaction is generally robust and can proceed over a broad pH range, typically between 7.0 and 9.0. Unlike copper-catalyzed click chemistry, it is less sensitive to pH fluctuations. However, some studies have shown that the reaction rate can be influenced by the buffer system and pH, with higher pH values sometimes leading to faster reactions. For reproducible results, it is recommended to maintain a consistent pH within the 7.0-8.0 range.
Q3: Can I use Tris buffer for my conjugation reactions with this compound?
A3: No, you should avoid using buffers that contain primary amines, such as Tris or glycine, for the amine conjugation step. These buffers will compete with your target molecule for the activated carboxylic acid, leading to a significant reduction in conjugation efficiency. For the subsequent DBCO-azide click reaction, while Tris buffer does not directly interfere with the click reaction itself, it is best practice to use a non-amine containing buffer like PBS or HEPES to maintain consistency.
Q4: What is the stability of this compound at different pH values?
A4: The DBCO group is sensitive to acidic conditions (pH < 5) and can degrade over time. The amide bond within the linker is stable under the recommended reaction conditions. For optimal stability, it is recommended to prepare aqueous working solutions of the linker fresh for each experiment. Stock solutions are best prepared in an anhydrous organic solvent like DMSO or DMF and stored at -20°C.
Q5: My reaction is not working. What are the key troubleshooting steps?
A5: If you are experiencing issues with your conjugation, consider the following:
-
Verify pH: Double-check the pH of your reaction buffers at each step.
-
Fresh Reagents: Ensure that your EDC and NHS solutions are freshly prepared, as their activity diminishes over time, especially in aqueous solutions.
-
Buffer Composition: Confirm that your buffers are free of interfering substances like primary amines or sodium azide.
-
Molar Ratios: Optimize the molar ratio of the linker to your target molecule. A molar excess of the linker is typically used for the amine conjugation step.
-
Reaction Time and Temperature: Reactions with DBCO and azides are more efficient at higher concentrations and temperatures (e.g., 4 - 37°C). Longer incubation times can also improve efficiency.
Quantitative Data Summary
The following table summarizes the impact of pH on the two key reaction steps involving this compound. The reaction efficiency is provided as a qualitative measure based on established principles for these reaction types.
| Reaction Step | pH Range | Recommended Buffer | Relative Reaction Efficiency | Key Considerations |
| Carboxylic Acid Activation (EDC/NHS) | 4.5 - 6.0 | MES | High | Optimal for forming the NHS ester. |
| Amine Coupling | 6.0 - 7.0 | PBS, HEPES | Moderate | Slower reaction rate. |
| 7.0 - 7.5 | PBS, HEPES | High | Efficient coupling to primary amines. | |
| 7.5 - 8.5 | Borate, Bicarbonate | Very High | Faster coupling, but risk of NHS ester hydrolysis increases. | |
| DBCO-Azide Click Reaction (SPAAC) | 6.0 - 7.0 | PBS, HEPES | Good | Reaction proceeds, but may be slower. |
| 7.0 - 8.0 | PBS, HEPES | Optimal | Generally the recommended range for biomolecules. | |
| 8.0 - 9.0 | Borate, Bicarbonate | Optimal to High | Reaction rate may be enhanced. |
Experimental Protocols
Protocol 1: Amine Conjugation via Carboxylic Acid Activation
This protocol describes the conjugation of this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
-
This compound
-
Amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, add the desired amount of the this compound stock solution.
-
Add a 1.5 to 2-fold molar excess of both EDC and Sulfo-NHS to the DBCO-linker solution in an appropriate volume of Activation Buffer.
-
Incubate for 15-30 minutes at room temperature to form the activated NHS ester.
-
-
Conjugation to Protein:
-
Immediately add the activated DBCO-linker solution to your protein solution.
-
The molar ratio of the linker to the protein should be optimized, but a 10-20 fold molar excess of the linker is a common starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS-activated linker.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts using a desalting column or dialysis.
-
Protocol 2: Copper-Free Click Chemistry (SPAAC)
This protocol describes the reaction of the DBCO-conjugated protein with an azide-containing molecule.
Materials:
-
DBCO-conjugated protein (from Protocol 1)
-
Azide-containing molecule
-
Reaction Buffer: PBS, pH 7.4, or other suitable amine- and azide-free buffer
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reactant Preparation:
-
Dissolve the azide-containing molecule in the Reaction Buffer.
-
The DBCO-conjugated protein should already be in a suitable buffer from the previous purification step.
-
-
Click Reaction:
-
Add the azide-containing molecule to the DBCO-conjugated protein solution. A 1.5 to 3-fold molar excess of the less critical component is often recommended.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. For potentially slow reactions, incubation can be extended.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove any unreacted molecules.
-
Visualizations
Caption: Experimental workflow for a two-step bioconjugation using this compound.
Caption: A logical workflow for troubleshooting low-yield conjugation reactions.
Caption: Relationship between pH and reaction efficiency for the key steps.
References
strategies to reduce steric hindrance in DBCO conjugations
Welcome to the technical support center for DBCO (Dibenzocyclooctyne) conjugations. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for challenges encountered during strain-promoted azide-alkyne cycloaddition (SPAAC) or "copper-free click chemistry."
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions about steric hindrance and other issues in DBCO conjugations.
Q1: What is steric hindrance in the context of DBCO conjugations, and why is it a problem?
A: Steric hindrance refers to the spatial obstruction that prevents the DBCO and azide groups from approaching each other to react. This is a common issue when conjugating large, complex biomolecules like antibodies, proteins, or nanoparticles.[1] The sheer size and folded structure of these molecules can physically block the reactive sites, leading to significantly reduced or no conjugation efficiency.[1] Key factors contributing to steric hindrance include the structure of the molecules, the specific site of conjugation, and the length and flexibility of any linker arms used.[1]
Q2: My DBCO conjugation yield is very low or zero. What are the most likely causes?
A: Several factors can lead to poor conjugation outcomes. Besides steric hindrance, common causes include:
-
Reagent Degradation: DBCO reagents, especially DBCO-NHS esters, are sensitive to moisture and can hydrolyze, becoming inactive.[1] Improper storage can also lead to a loss of reactivity over time.[1]
-
Suboptimal Molar Ratios: Using an incorrect molar ratio of DBCO to azide can limit the reaction. An excess of one component is often needed to drive the reaction to completion.
-
Inappropriate Reaction Conditions: Factors like incorrect pH, low reactant concentrations, or insufficient incubation time can negatively impact efficiency.
-
Presence of Competing Reagents: Buffers containing sodium azide are a major issue, as the free azide will compete with your azide-labeled molecule for the DBCO reagent. Similarly, buffers with primary amines (e.g., Tris, glycine) can interfere with NHS-ester labeling steps.
-
Protein Precipitation: DBCO is hydrophobic. Attaching too many DBCO molecules to a protein can decrease its solubility and cause it to precipitate, halting the reaction.
Q3: How can I monitor the progress of my DBCO conjugation reaction?
A: The DBCO group has a distinct UV absorbance peak around 309-310 nm. As the conjugation reaction proceeds, the DBCO is consumed, and the intensity of this peak will decrease. You can monitor the reaction by taking UV-Vis spectra at different time points to observe the reduction in absorbance at this wavelength.
Q4: What is the most effective strategy to overcome steric hindrance?
A: The most common and effective strategy is to introduce a flexible spacer arm, such as a Polyethylene Glycol (PEG) linker, between the DBCO moiety and the molecule of interest. PEG linkers are hydrophilic, flexible, and come in various lengths. A longer linker increases the distance between the bulky biomolecule and the reactive DBCO group, providing better accessibility and allowing the azide and DBCO groups to react efficiently.
Troubleshooting Guide
Use this guide to diagnose and solve specific problems during your DBCO conjugation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Steric Hindrance: The reactive sites on your large biomolecules are blocked. | Introduce a PEG Spacer: Use a DBCO reagent with a built-in PEG linker (e.g., DBCO-PEG4-NHS Ester). This physically extends the reactive group away from the bulky molecule. |
| Incorrect Reagent Ratio: The molar ratio of DBCO to azide is not optimal. | Optimize Molar Ratio: Start with a 1.5 to 10-fold molar excess of the less critical or more abundant component to enhance conjugation efficiency. For antibody-small molecule conjugations, a 7.5x excess is a good starting point. | |
| Degraded DBCO Reagent: The DBCO-NHS ester has been hydrolyzed by moisture. | Use Fresh Reagent: Prepare DBCO-NHS ester solutions immediately before use in an anhydrous solvent like DMSO or DMF. Always allow the reagent vial to come to room temperature before opening to prevent condensation. | |
| Suboptimal Reaction Conditions: Incubation time, temperature, or buffer composition is not ideal. | Adjust Conditions: Increase the incubation time (up to 48 hours) or temperature (from 4°C up to 37°C) to improve reaction rates. Ensure your buffer is free of sodium azide and, for the labeling step, free of primary amines. A pH between 7-9 is generally recommended. | |
| Precipitate Forms During Reaction | Poor Solubility: The bioconjugate is precipitating out of solution, often due to the hydrophobicity of the DBCO group. | Reduce Organic Solvent: If using a water-miscible organic solvent like DMSO to dissolve a reagent, ensure the final concentration in the aqueous reaction mixture is low (typically <20%) to avoid precipitating proteins. |
| Use PEGylated Reagents: The hydrophilic nature of PEG linkers can improve the overall solubility of the final conjugate and reduce aggregation. | ||
| Inconsistent Results Between Batches | Variable Labeling Efficiency: The initial labeling of the biomolecule with either DBCO or azide is not consistent. | Characterize Intermediates: Before the final conjugation, confirm the degree of labeling for both your DBCO- and azide-functionalized molecules using techniques like mass spectrometry or UV-Vis absorbance. |
| Reagent Quality: The quality of linkers, catalysts, or biomolecules varies. | Use Fresh, High-Quality Reagents: Ensure all components are stored correctly and have not degraded. Prepare fresh solutions for each experiment. |
Data Summary Tables
Table 1: General Reaction Condition Guidelines for DBCO-Azide Conjugation
This table provides typical starting points for optimizing your reaction.
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted) | The more abundant or less precious component should be in excess to drive the reaction. |
| Temperature | 4°C to 37°C | Higher temperatures lead to faster reaction rates. For sensitive biomolecules, an overnight reaction at 4°C is common. |
| Reaction Time | 2 to 48 hours | Longer times can improve yield, especially at lower temperatures or concentrations. Typical reactions run for 4-12 hours at room temperature. |
| pH | 7.0 - 9.0 | A neutral to slightly alkaline pH is generally optimal. |
| Solvent | Aqueous Buffers (e.g., PBS) | For reagents with poor water solubility, pre-dissolve in DMSO or DMF and add to the buffer, keeping the final organic solvent concentration below 20%. |
Table 2: Impact of PEG Linker Length on ADC Properties
This data, derived from a study on affibody-drug conjugates, illustrates the trade-offs associated with PEG linker length. While longer linkers can improve pharmacokinetics, they may also increase steric hindrance, potentially reducing in vitro cytotoxicity.
| Conjugate | PEG Chain Length | Half-Life Extension (vs. No PEG) | In Vitro Cytotoxicity Reduction (vs. No PEG) | Maximum Tolerated Dose (MTD) |
| HM | None (SMCC linker) | 1x | 1x | 5.0 mg/kg |
| HP4KM | 4 kDa | ~2.5x | ~4.5x | 10.0 mg/kg |
| HP10KM | 10 kDa | ~11.2x | ~22x | >20.0 mg/kg |
Visual Guides and Workflows
Mechanism of Steric Hindrance and Mitigation
Caption: Steric hindrance blocking conjugation (top) and its mitigation using a PEG linker (bottom).
General Experimental Workflow for Antibody-DBCO Conjugation
Caption: A step-by-step workflow for labeling an antibody with DBCO and conjugating it to an azide-molecule.
Key Experimental Protocols
Protocol 1: Labeling an Antibody with DBCO-PEG4-NHS Ester
This protocol describes the modification of an antibody's primary amines (e.g., lysine residues) with a DBCO group.
Materials:
-
Monoclonal Antibody (mAb) in a primary amine-free buffer (e.g., PBS).
-
DBCO-PEG4-NHS Ester.
-
Anhydrous Dimethyl sulfoxide (DMSO).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Quenching Buffer: 1M Tris-HCl, pH 8.0.
-
Desalting columns or centrifugal filter units (e.g., 10K MWCO).
Procedure:
-
Antibody Preparation:
-
If your antibody is in a buffer containing primary amines (like Tris) or sodium azide, exchange it into PBS, pH 7.4 using a centrifugal filter unit or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL in PBS.
-
-
DBCO-NHS Ester Preparation:
-
Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS Ester in anhydrous DMSO. DBCO-NHS esters are moisture-sensitive.
-
-
Labeling Reaction:
-
Add a 10 to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution.
-
Ensure the final concentration of DMSO is below 15-20% to prevent antibody denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.
-
-
Quench Reaction (Optional but Recommended):
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DBCO-reagent by buffer exchange using a desalting column or centrifugal filter. Repeat the buffer exchange process at least three times to ensure all unconjugated reagent is removed.
-
The purified DBCO-labeled antibody is now ready for conjugation.
-
Protocol 2: DBCO-Azide Click Conjugation
This protocol describes the final conjugation of the DBCO-labeled antibody to an azide-functionalized molecule (e.g., a small molecule drug, fluorophore, or oligonucleotide).
Materials:
-
Purified DBCO-labeled antibody.
-
Azide-functionalized molecule.
-
Reaction Buffer: PBS, pH 7.4.
Procedure:
-
Reaction Setup:
-
Mix the DBCO-labeled antibody with a 2 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer. The optimal ratio may need to be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture. Common conditions are:
-
4-12 hours at room temperature (20-25°C).
-
Overnight (12-18 hours) at 4°C for sensitive biomolecules.
-
-
For potentially slow or difficult conjugations, the incubation can be extended up to 48 hours.
-
-
Purification of the Final Conjugate:
-
Purify the final antibody conjugate from unreacted azide-molecule and other impurities.
-
The method of purification will depend on the properties of the conjugated molecule but can include size-exclusion chromatography (SEC), dialysis, or HPLC.
-
-
Validation and Characterization:
-
Validate the final conjugate using methods such as:
-
SDS-PAGE: To observe a shift in molecular weight compared to the unconjugated antibody.
-
UV-Vis Spectrophotometry: To determine the degree of labeling by measuring absorbance at 280 nm (for the protein) and the absorbance maximum of the conjugated molecule (e.g., a dye).
-
Mass Spectrometry: To confirm the precise mass of the final conjugate.
-
-
References
Technical Support Center: Purifying DBCO-NHCO-PEG13-Acid Conjugates
Welcome to the technical support center for the purification of DBCO-NHCO-PEG13-acid conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound conjugates?
The main challenges stem from the heterogeneous nature of the reaction mixture, which can contain the desired conjugate, unreacted this compound, unconjugated biomolecules (e.g., proteins, antibodies), and potentially multi-conjugated species. The PEG13 linker, while enhancing solubility, can also lead to a larger hydrodynamic radius of the conjugate, which may complicate separation from other components. Key difficulties include:
-
Low Recovery of the Conjugated Product: This can be due to non-specific adsorption of the conjugate to purification media or aggregation.
-
Inefficient Removal of Excess this compound: The excess reagent can interfere with downstream applications and quantification.
-
Separation of Conjugate from Unconjugated Biomolecule: The physicochemical similarities between the desired product and starting materials can make separation challenging.
-
Product Aggregation: The conjugation process can sometimes induce aggregation of the biomolecule.
Q2: Which purification methods are most effective for this compound conjugates?
The choice of purification method depends on the scale of the reaction, the properties of the biomolecule, and the desired final purity. Common and effective methods include:
-
Size Exclusion Chromatography (SEC): Excellent for removing excess, small molecular weight this compound from the larger conjugate. It is a widely used method for purifying PEGylated proteins.[]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Offers high-resolution separation based on hydrophobicity and is particularly useful for purifying conjugates of smaller molecules like peptides.[] However, the organic solvents used can be denaturing to some proteins.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge. Since the this compound possesses a terminal carboxylic acid, it introduces a negative charge, which can be exploited for separation, especially for purifying protein conjugates where the PEGylation can shield surface charges.[][2][3]
-
Dialysis and Diafiltration/Tangential Flow Filtration (TFF): These methods are useful for buffer exchange and removing small molecule impurities from larger conjugate products, particularly for larger sample volumes.
Q3: How can I assess the purity and concentration of my final conjugate?
Purity and concentration can be determined using several analytical techniques:
-
UV-Vis Spectroscopy: The concentration of the conjugated biomolecule (e.g., protein at 280 nm) and the incorporation of the DBCO moiety (around 309 nm) can be measured. This allows for the calculation of the degree of labeling (DOL).
-
High-Performance Liquid Chromatography (HPLC): Analytical SEC, RP-HPLC, or IEX can be used to assess the purity and identify different species in the sample.
-
Mass Spectrometry (MS): Provides a precise mass of the conjugate, confirming successful conjugation and helping to determine the degree of labeling.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound conjugates.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Yield of Conjugate After Purification | Ineffective conjugation reaction: The initial reaction did not proceed efficiently. | - Optimize conjugation conditions (e.g., pH, molar excess of reagents, reaction time).- Ensure the quality and reactivity of the this compound and the biomolecule. |
| Adsorption to purification media: The conjugate is non-specifically binding to the column resin or membrane. | - Choose a different type of purification resin (e.g., one with a different base matrix).- Add a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) to the buffers, if compatible with the final application. | |
| Product aggregation: The conjugate is forming insoluble aggregates that are lost during purification. | - Perform purification steps at 4°C.- Screen different buffer conditions (pH, ionic strength) to improve solubility.- Analyze for aggregates using size exclusion chromatography. | |
| Aggressive elution conditions: Harsh elution conditions in chromatography might be denaturing or precipitating the conjugate. | - Optimize the elution gradient (e.g., a shallower gradient in IEX or RP-HPLC).- Use milder elution buffers. | |
| Presence of Excess this compound in Final Product | Inappropriate purification method: The chosen method is not effective for separating the small molecule from the conjugate. | - For large differences in molecular weight, use size exclusion chromatography (desalting columns) or dialysis/TFF with an appropriate molecular weight cutoff (MWCO). |
| Column overloading in SEC: Too much sample was loaded onto the size exclusion column. | - Reduce the sample volume or concentration loaded onto the column. | |
| Insufficient dialysis/diafiltration: The buffer exchange was not extensive enough. | - Increase the volume of the dialysis buffer and the number of buffer changes.- For TFF, increase the number of diavolumes. | |
| Co-elution of Conjugate and Unconjugated Biomolecule | Similar physicochemical properties: The conjugate and unconjugated molecule have very similar size, charge, or hydrophobicity. | - If SEC is not providing adequate separation, try IEX. The addition of the acidic PEG-linker may alter the pI of the conjugate sufficiently for separation.- RP-HPLC can also be effective, particularly for smaller biomolecules. |
| Suboptimal chromatography conditions: The mobile phase or gradient is not optimized for separation. | - Adjust the pH of the mobile phase in IEX to maximize charge differences.- Modify the gradient slope in IEX or RP-HPLC to improve resolution. |
Quantitative Data Summary
The following table provides illustrative data on the expected outcomes of different purification methods. Actual results will vary depending on the specific biomolecule and experimental conditions.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Throughput | Notes |
| Size Exclusion Chromatography (Spin Column) | >95% (for removal of excess linker) | >85% | Low | Fast and convenient for small sample volumes. |
| Size Exclusion Chromatography (Gravity Flow) | >95% (for removal of excess linker) | >80% | Low to Medium | Good for larger volumes than spin columns, but slower. |
| Reverse-Phase HPLC | >98% | 60-90% | Low to Medium | High resolution, but may require denaturing conditions. |
| Ion-Exchange Chromatography | >95% | 70-95% | Medium | Effective for separating species with different charges. |
| Dialysis/Diafiltration | >90% (for removal of excess linker) | >90% | High | Best for large volumes and buffer exchange. |
Experimental Protocols
Protocol 1: Purification using Size Exclusion Chromatography (Spin Desalting Column)
This method is ideal for the rapid removal of excess this compound from small-volume conjugation reactions.
Materials:
-
Conjugation reaction mixture
-
Spin desalting column with an appropriate MWCO (e.g., 7K or 10K for most proteins)
-
Collection tubes
-
Purification buffer (e.g., PBS, pH 7.4)
-
Centrifuge
Procedure:
-
Column Equilibration:
-
Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.
-
Add 2-3 column volumes of the desired purification buffer to the column.
-
Centrifuge again to pass the buffer through the resin.
-
Repeat this wash and spin step 2-3 more times to ensure the column is fully equilibrated with the purification buffer.
-
-
Sample Loading:
-
Place the equilibrated column in a new, clean collection tube.
-
Slowly apply the entire reaction mixture to the center of the packed resin bed. Do not exceed the column's recommended sample volume.
-
-
Elution:
-
Centrifuge the column according to the manufacturer's protocol (typically at 1,000 - 1,500 x g for 2 minutes).
-
The purified conjugate will be in the eluate in the collection tube. The smaller, unreacted this compound will be retained in the column resin.
-
Protocol 2: Purification using Reverse-Phase HPLC
This protocol is suitable for the purification of DBCO-PEG13-conjugated peptides and other small molecules.
Materials:
-
Crude conjugate sample, filtered (0.22 µm)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Fraction collection tubes
Procedure:
-
System Setup:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
-
Sample Injection:
-
Inject the filtered crude conjugate sample onto the column.
-
-
Chromatography:
-
Run a linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30-60 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile at 220 nm (for peptide bonds) and 309 nm (for the DBCO group).
-
-
Fraction Collection:
-
Collect fractions corresponding to the desired conjugate peak.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent by lyophilization.
-
Visualizations
General Purification Workflow
This diagram illustrates the general workflow for the purification of a this compound conjugate.
Caption: General workflow for the synthesis and purification of this compound conjugates.
Troubleshooting Logic for Low Purification Yield
This diagram provides a logical approach to troubleshooting low yields during purification.
Caption: Troubleshooting workflow for diagnosing the cause of low purification yield.
References
- 2. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Characterization of DBCO-NHCO-PEG13-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry techniques for the characterization of DBCO-NHCO-PEG13-acid, a heterobifunctional linker crucial in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. We present a detailed analysis of expected and representative experimental data, alongside comparisons with alternative PEGylated linkers, to assist researchers in selecting optimal analytical strategies.
Introduction to this compound and its Alternatives
This compound is a key player in bioconjugation, featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a stable amide linkage, a hydrophilic 13-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid for further functionalization. The PEG chain enhances solubility and reduces steric hindrance, making it an attractive choice for complex bioconjugates.
However, the very properties that make PEG linkers advantageous also present analytical challenges, particularly for mass spectrometry. The inherent flexibility and potential for multiple charge states can complicate spectral interpretation. This guide will compare the mass spectrometric behavior of this compound with a shorter chain variant, DBCO-NHCO-PEG4-acid, and an alternative chemistry linker, SM(PEG)12, to highlight these nuances.
Data Presentation: A Comparative Analysis
The following tables summarize the key mass spectrometry data for this compound and its alternatives. The experimental data presented for this compound is representative of typical results obtained by high-resolution electrospray ionization mass spectrometry (ESI-MS).
Table 1: Molecular Properties of Selected Heterobifunctional Linkers
| Feature | This compound | DBCO-NHCO-PEG4-acid | SM(PEG)12 |
| Molecular Formula | C48H72N2O17 | C28H32N2O8 | C38H63N3O19 |
| Theoretical Molecular Weight (Monoisotopic) | 948.48 g/mol [1] | 552.21 g/mol | 865.42 g/mol [2] |
| Reactive Groups | DBCO, Carboxylic Acid | DBCO, Carboxylic Acid | NHS Ester, Maleimide |
Table 2: ESI-MS Characterization of this compound
| Observed m/z | Ion Species | Charge State (z) | Calculated m/z | Mass Accuracy (ppm) |
| 949.4885 | [M+H]+ | 1 | 949.4889 | 0.42 |
| 971.4704 | [M+Na]+ | 1 | 971.4708 | 0.41 |
| 987.4443 | [M+K]+ | 1 | 987.4448 | 0.51 |
| 475.2481 | [M+2H]2+ | 2 | 475.2483 | 0.42 |
| 486.2391 | [M+H+Na]2+ | 2 | 486.2392 | 0.21 |
Table 3: Comparison of Expected ESI-MS Data for Different Linkers
| Linker | Expected [M+H]+ (m/z) | Expected [M+Na]+ (m/z) | Common Adducts |
| This compound | 949.49 | 971.47 | K+, NH4+ |
| DBCO-NHCO-PEG4-acid | 553.22 | 575.20 | K+, NH4+ |
| SM(PEG)12 | 866.43 | 888.41 | K+, NH4+ |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate mass spectrometry results. Below are generalized protocols for ESI-MS and MALDI-TOF MS analysis of PEGylated linkers.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation:
-
Dissolve the PEG linker in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.
-
For protein conjugates, buffer exchange into a volatile buffer such as ammonium acetate or ammonium bicarbonate is recommended.[3]
-
-
Instrumentation (Q-TOF or Orbitrap):
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100 - 150 °C.
-
Mass Range: 100 - 2000 m/z.
-
Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to induce fragmentation.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to determine the zero-charge mass of the analyte.
-
Identify common adducts such as sodium ([M+Na]+) and potassium ([M+K]+).
-
For MS/MS data, analyze the fragmentation pattern to confirm the structure. The characteristic fragmentation of the PEG chain involves the neutral loss of ethylene glycol units (44 Da).
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Protocol
-
Sample Preparation:
-
Prepare a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) at 10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA).
-
Mix the analyte solution (1-10 µM) with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Instrumentation:
-
Ionization Mode: Positive Ion.
-
Laser: Nitrogen laser (337 nm).
-
Mode: Reflector mode for higher resolution.
-
Mass Range: Calibrated for the expected mass range of the analyte.
-
-
Data Analysis:
-
The primary ion observed is typically the singly charged species ([M+H]+ or [M+Na]+).
-
The spectrum of a PEGylated compound will show a distribution of peaks separated by 44 Da, corresponding to the repeating ethylene glycol unit.[4]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
A Comparative Guide to DBCO Linkers with Different PEG Chain Lengths
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry, particularly the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), has revolutionized the field of bioconjugation. At the heart of this technology are dibenzocyclooctyne (DBCO) linkers, which enable the precise and stable coupling of molecules in complex biological environments. A critical feature in the design of these linkers is the incorporation of polyethylene glycol (PEG) chains. The length of the PEG spacer plays a pivotal role in modulating the physicochemical and biological properties of the resulting bioconjugate, influencing everything from solubility and stability to pharmacokinetic profiles and therapeutic efficacy.[1]
This guide provides an objective comparison of DBCO linkers with varying PEG chain lengths, supported by experimental data and detailed methodologies. Our aim is to equip researchers with the necessary information to select the optimal linker for their specific application, be it in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, or advanced molecular imaging agents.
The Influence of PEG Chain Length: A Head-to-Head Comparison
The choice of PEG chain length is a critical consideration in the design of bioconjugates, as it directly impacts several key performance parameters. Longer PEG chains are generally employed to enhance the aqueous solubility of hydrophobic molecules and to reduce aggregation, a crucial factor in the development of ADCs where hydrophobic payloads can lead to premature clearance from plasma.[1] However, this increase in size is not without potential drawbacks, as longer PEG chains can introduce steric hindrance, potentially interfering with the binding of the bioconjugate to its target.[2]
Conversely, shorter PEG linkers, such as PEG4, are less likely to cause significant steric hindrance, but may offer more limited improvements in solubility and pharmacokinetic profiles compared to their longer-chain counterparts.[2] The optimal PEG length, therefore, represents a balance between these competing factors and is highly dependent on the specific application and the molecular characteristics of the conjugated species.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance parameters of DBCO-PEGn linkers, drawing on available experimental data to highlight the impact of varying PEG chain lengths.
Table 1: Physicochemical Properties of DBCO-PEGn Linkers
| Property | DBCO-PEG4 | DBCO-PEG8 | DBCO-PEG12 | General Trend with Increasing PEG Length |
| Aqueous Solubility | Good | Very Good | Excellent | Increases |
| Organic Solvent Solubility | Soluble in DMSO, DMF[3] | Soluble in DMSO, DMF | Soluble in DMSO, DMF | Generally good in polar organic solvents |
| Hydrophobicity | Moderate | Lower | Lowest | Decreases |
| Aggregation Tendency of Conjugate | Reduced | Significantly Reduced | Markedly Reduced | Decreases |
Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
| Parameter | ADC with no PEG | ADC with PEG2 | ADC with PEG4 | ADC with PEG8 | ADC with PEG12 | ADC with PEG24 |
| Clearance (mL/day/kg) in Rats | ~15 | ~10 | ~7 | ~5 | ~5 | ~5 |
Data adapted from a study on ADCs with a drug-to-antibody ratio (DAR) of 8. This data illustrates that increasing the PEG linker length up to PEG8 significantly decreases the clearance rate of the ADC, thereby increasing its circulation time.
Table 3: In Vitro Cytotoxicity of Affibody-Drug Conjugates with Different PEG Linker Lengths
| Conjugate | IC50 (nM) | Fold Reduction in Cytotoxicity (compared to no PEG) |
| No PEG Linker | 1.3 | - |
| 4 kDa PEG Linker | 8.5 | 6.5 |
| 10 kDa PEG Linker | 29.2 | 22.5 |
Data from a study on miniaturized affibody-based drug conjugates. This data suggests that while longer PEG chains can enhance in vivo performance, they may lead to a reduction in immediate in vitro cytotoxic effects, potentially due to slower internalization or steric hindrance.
Experimental Protocols
To facilitate the direct comparison of DBCO linkers with different PEG chain lengths in your own research, we provide detailed methodologies for key experiments.
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method for determining the equilibrium solubility of a DBCO-PEGn-acid linker in an aqueous buffer.
Materials:
-
DBCO-PEGn-acid (e.g., n=4, 8, 12)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sealed, screw-cap vials
-
Shaker incubator
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of the DBCO-PEGn-acid to a known volume of the aqueous buffer in a sealed vial.
-
Equilibration: Incubate the vial at a constant temperature (e.g., 25°C) with shaking for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: Centrifuge the vial to pellet the excess solid. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantification by HPLC: Prepare a series of standard solutions of the DBCO-PEGn-acid of known concentrations. Inject the filtered supernatant and the standard solutions onto the HPLC system.
-
Calculation: Determine the concentration of the DBCO-PEGn-acid in the saturated supernatant by comparing its peak area to the standard curve. This concentration represents the aqueous solubility.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.
Materials:
-
Target cancer cell line
-
Control (antigen-negative) cancer cell line
-
Cell culture medium and supplements
-
96-well plates
-
ADCs conjugated with DBCO-PEGn linkers of different lengths
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Plate reader
Methodology:
-
Cell Seeding: Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in culture medium. Add the ADC solutions to the wells and incubate for a specified period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC50 value for each conjugate.
Protocol 3: Receptor Binding Affinity Assay
This protocol can be used to assess the impact of PEG chain length on the binding affinity of a bioconjugate to its target receptor.
Materials:
-
Cells or cell membranes expressing the target receptor
-
A radiolabeled or fluorescently labeled ligand with known affinity for the receptor
-
Unlabeled bioconjugates with DBCO-PEGn linkers of varying lengths
-
Assay buffer
-
Filtration apparatus or scintillation counter
Methodology:
-
Competitive Binding: Incubate a fixed concentration of the labeled ligand and a fixed amount of the receptor-expressing cells/membranes with varying concentrations of the unlabeled bioconjugates.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from the unbound labeled ligand using filtration.
-
Quantification: Quantify the amount of bound labeled ligand.
-
Data Analysis: Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled bioconjugate to determine the Ki or IC50 value, which reflects the binding affinity.
Visualizing Workflows and Concepts
To further clarify the concepts and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Structure of a DBCO-PEGn linker.
Caption: ADC preparation and characterization workflow.
Caption: PEG linker length selection guide.
Conclusion
The length of the PEG chain in a DBCO linker is a critical design parameter that profoundly influences the performance of a bioconjugate. While longer PEG chains generally enhance solubility and improve pharmacokinetic profiles, they may also introduce steric hindrance and potentially reduce in vitro potency. Conversely, shorter PEG linkers minimize steric effects but may offer more modest improvements in the physicochemical properties of the conjugate. The optimal choice of PEG length is therefore a careful balance of these factors, tailored to the specific requirements of the intended application. The data and protocols provided in this guide offer a framework for making informed decisions in the design and development of next-generation bioconjugates.
References
The Decisive Advantage: A Comparative Guide to DBCO-Based Click Chemistry
In the landscape of bioconjugation, the ability to selectively and efficiently link molecules is paramount for advancing research, diagnostics, and therapeutics. Among the arsenal of available ligation techniques, DBCO-based click chemistry, a cornerstone of strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a superior method for its remarkable efficiency, biocompatibility, and ease of use. This guide provides an objective comparison of DBCO-based click chemistry with other prevalent ligation methods, supported by experimental data, to empower researchers in making informed decisions for their bioconjugation strategies.
Unraveling the Power of Bioorthogonality: The DBCO Advantage
DBCO (Dibenzocyclooctyne) reagents are central to copper-free click chemistry, a reaction that leverages the high ring strain of the cyclooctyne to react specifically and spontaneously with azide-functionalized molecules.[1][2] This bioorthogonal reaction proceeds efficiently without the need for a cytotoxic copper catalyst, a significant advantage for applications in living cells and whole organisms.[3][4][5] The resulting triazole linkage is highly stable, ensuring the integrity of the conjugated product.
The key features that set DBCO-based click chemistry apart include:
-
Biocompatibility: The absence of a copper catalyst circumvents the issue of cellular toxicity, making it ideal for in vivo studies.
-
High Efficiency and Speed: DBCO reagents exhibit rapid reaction kinetics, often leading to high yields in short reaction times at room temperature.
-
Bioorthogonality: DBCO and azide groups are abiotic and do not interact with naturally occurring functional groups in biological systems, ensuring high specificity and minimizing side reactions.
-
Stability: The resulting triazole bond is stable under a wide range of physiological conditions.
Quantitative Performance Metrics: A Side-by-Side Comparison
To provide a clear perspective on the advantages of DBCO-based click chemistry, the following tables summarize key quantitative data comparing its performance against other common ligation methods: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and NHS Ester Chemistry.
| Ligation Method | Target Functional Group | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) * | Biocompatibility | Catalyst Required |
| DBCO-based Click Chemistry (SPAAC) | Azide | ~0.1 - 1.0 | High | No |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | ~10 - 100 | Moderate (due to copper toxicity) | Yes (Copper(I)) |
| NHS Ester Chemistry | Primary Amine | Variable (highly pH-dependent) | High | No |
*Reaction rates are highly dependent on the specific reactants, solvent, and temperature.
| Ligation Method | Bond Formed | Bond Stability | Typical Reaction Conditions | Key Considerations |
| DBCO-based Click Chemistry (SPAAC) | Triazole | High | Physiological pH, room temperature | Avoid buffers containing sodium azide. |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Triazole | High | Aqueous buffers, requires reducing agent and ligand | Copper catalyst can be toxic to cells. |
| NHS Ester Chemistry | Amide | Moderate (susceptible to hydrolysis at high pH) | pH 7.2 - 8.5 | Prone to hydrolysis, which competes with the desired reaction. |
Visualizing the Chemistry: Reaction and Workflow
To further elucidate the processes involved, the following diagrams illustrate the chemical reaction of DBCO with an azide and a typical experimental workflow for bioconjugation.
Strain-promoted cycloaddition of DBCO and an azide.
A typical experimental workflow for DBCO-based bioconjugation.
Detailed Experimental Protocols
For researchers looking to implement these techniques, the following are detailed protocols for DBCO-based click chemistry, CuAAC, and NHS ester ligation.
Protocol 1: DBCO-Based Bioconjugation of a Protein
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized molecule (e.g., DBCO-PEG4-NHS ester to be conjugated to another molecule, or a direct DBCO-fluorophore)
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare the DBCO-reagent stock solution: Dissolve the DBCO-functionalized molecule in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
Reaction setup: In a microcentrifuge tube, combine the azide-modified protein with the DBCO-reagent solution. A 2-4x molar excess of the DBCO reagent is typically used. The final concentration of the protein should be around 1 mg/mL.
-
Incubation: Incubate the reaction mixture overnight at 4°C or for 2-4 hours at room temperature.
-
Purification: Remove the unreacted DBCO reagent by size-exclusion chromatography (e.g., a desalting column) equilibrated with the desired storage buffer.
-
Analysis: Confirm the conjugation and assess the degree of labeling using SDS-PAGE, UV-Vis spectroscopy (if the DBCO-reagent has a chromophore), and/or mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-modified biomolecule
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare stock solutions:
-
100 mM CuSO₄ in water.
-
200 mM THPTA or TBTA in water or DMSO/water.
-
100 mM sodium ascorbate in water (prepare fresh).
-
-
Catalyst premix: In a separate tube, mix CuSO₄ and the ligand (THPTA or TBTA) in a 1:2 molar ratio. Let it stand for a few minutes to form the Cu(I) complex.
-
Reaction setup: In a reaction tube, combine the alkyne-modified biomolecule and the azide-containing molecule (typically a 1:4 to 1:10 molar ratio of biomolecule to azide).
-
Initiate the reaction: Add the Cu(I)/ligand complex to the reaction mixture, followed by the freshly prepared sodium ascorbate solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove the copper catalyst, excess reagents, and byproducts.
Protocol 3: NHS Ester-Mediated Amine Labeling
Materials:
-
Protein with accessible primary amines (e.g., lysine residues) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS ester-functionalized molecule
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare the NHS ester stock solution: Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.
-
Reaction setup: Add the NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
Quenching: Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted NHS ester and byproducts using a desalting column equilibrated with the desired buffer.
-
Analysis: Determine the degree of labeling using UV-Vis spectrophotometry or other appropriate methods.
Conclusion: The Clear Choice for Modern Bioconjugation
DBCO-based click chemistry offers a powerful and versatile platform for the covalent modification of biomolecules. Its superior biocompatibility, rapid kinetics, and high specificity make it an invaluable tool for a wide range of applications, from in vivo imaging and drug delivery to the development of novel diagnostics and research reagents. While other ligation methods have their merits, the collective advantages of DBCO-based click chemistry position it as the preferred choice for researchers seeking a robust, efficient, and bio-friendly conjugation strategy.
References
A Head-to-Head Battle of Bioorthogonal Reactions: SPAAC (DBCO-azide) vs. TCO-tetrazine Ligation
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of ligation strategy is paramount. The reaction kinetics often dictate the feasibility of an experiment, particularly in dynamic biological systems. This guide provides an objective comparison of two prominent copper-free click chemistry reactions: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), specifically using Dibenzocyclooctyne (DBCO), and the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine.
The TCO-tetrazine ligation is renowned for its exceptionally rapid kinetics, setting it apart from other bioorthogonal reactions.[1] In contrast, SPAAC, while a cornerstone of copper-free click chemistry, exhibits more moderate reaction rates.[2] This fundamental difference in speed has significant implications for experimental design, particularly in applications requiring low reactant concentrations or rapid labeling.[2]
Quantitative Comparison of Reaction Kinetics
The second-order rate constant (k₂) is a critical parameter for quantifying the speed of a bimolecular reaction. The following table summarizes the reported k₂ values for SPAAC (DBCO-azide) and TCO-tetrazine ligations under various conditions, highlighting the stark contrast in their reaction kinetics.
| Reaction | Reactants | Solvent/Buffer | Temperature (°C) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| TCO-tetrazine Ligation | TCO + Hydrogen-substituted tetrazines | Aqueous Media | N/A | up to 30,000 |
| TCO + Methyl-substituted tetrazines | Aqueous Media | N/A | ~1000 | |
| 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene | Methanol/Water (9:1) | 25 | ~2000 | |
| TCO-PEG₄ and various tetrazine scaffolds | DPBS | 37 | 1100 - 73,000 | |
| SPAAC (DBCO-azide) | DBCO Derivatives | N/A | N/A | ~0.1 - 2.0 |
| Sulfo DBCO-amine + Model Azides | Various | N/A | 0.27 - 1.22 | |
| DBCO-PEG5-Trastuzumab + Model Azides | HEPES & PBS | N/A | 0.18 - 0.37 | |
| DBCO + Benzyl azide | CH₃CN:H₂O (3:1) | Room Temp | 0.24 |
Reaction Mechanisms
The divergent kinetics of these two reactions are rooted in their distinct chemical mechanisms.
The SPAAC reaction is a [3+2] cycloaddition between a strained alkyne (DBCO) and an azide. The inherent ring strain of the DBCO molecule lowers the activation energy of the reaction, allowing it to proceed without the need for a copper catalyst.
The TCO-tetrazine ligation proceeds via an inverse-electron-demand Diels-Alder [4+2] cycloaddition. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine product.[3]
Experimental Protocols for Measuring Reaction Kinetics
Accurate determination of reaction kinetics is crucial for comparing and selecting the appropriate bioorthogonal reaction. The vast difference in reaction rates between SPAAC and TCO-tetrazine ligation necessitates different experimental approaches.
Protocol 1: Monitoring SPAAC (DBCO-azide) Reaction Kinetics using UV-Vis Spectroscopy
This method is suitable for the slower kinetics of the SPAAC reaction and relies on monitoring the disappearance of the characteristic DBCO absorbance peak.
1. Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at approximately 309 nm, which is the characteristic absorbance wavelength for DBCO.[4]
2. Sample Preparation:
-
Prepare stock solutions of the DBCO-functionalized molecule and the azide-containing molecule in a suitable buffer (e.g., PBS, HEPES).
-
The final concentration of the DBCO reagent should be chosen to provide an initial absorbance within the linear range of the spectrophotometer.
-
To determine the second-order rate constant, pseudo-first-order conditions are typically employed by using a large excess (e.g., 10-fold or more) of the azide reactant.
3. Data Acquisition:
-
In a cuvette, combine the buffer and the azide solution. Use this as a blank to zero the instrument.
-
Initiate the reaction by adding the DBCO-containing reagent to the cuvette.
-
Immediately begin monitoring the absorbance at 309 nm over time, recording data at regular intervals until the absorbance stabilizes.
4. Data Analysis:
-
Plot the natural logarithm of the DBCO concentration (proportional to the absorbance at 309 nm) versus time.
-
For a pseudo-first-order reaction, this plot should be linear. The negative of the slope of this line gives the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the azide reactant (which was in excess).
Protocol 2: Monitoring TCO-tetrazine Reaction Kinetics using Stopped-Flow Spectrophotometry
Due to the extremely fast kinetics of the TCO-tetrazine ligation, a stopped-flow instrument is required to rapidly mix the reactants and monitor the reaction in real-time. This technique is ideal for reactions that are complete within seconds to milliseconds.
1. Instrument Setup:
-
Set up a stopped-flow spectrophotometer equipped with a UV-Vis detector.
-
The wavelength should be set to monitor the disappearance of the tetrazine absorbance, typically between 510-550 nm.
2. Sample Preparation:
-
Prepare stock solutions of the TCO derivative and the tetrazine derivative in a suitable buffer (e.g., PBS).
-
The concentrations should be chosen such that the reaction half-life is within the detection limits of the instrument.
-
As with the SPAAC kinetics, pseudo-first-order conditions are established by using one reactant in large excess (typically the TCO).
3. Data Acquisition:
-
Load the TCO and tetrazine solutions into separate syringes of the stopped-flow apparatus.
-
The instrument will rapidly inject and mix the two solutions in an observation cell.
-
The decrease in absorbance at the tetrazine's λ_max is recorded over a very short time frame (milliseconds to seconds).
4. Data Analysis:
-
The resulting absorbance decay curve is fitted to a pseudo-first-order exponential decay equation to determine the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess (TCO).
Conclusion
The choice between SPAAC (DBCO-azide) and TCO-tetrazine ligation is a classic example of a trade-off between reaction kinetics and other factors such as reagent stability and steric considerations. The TCO-tetrazine reaction offers unparalleled speed, making it the go-to choice for applications requiring rapid labeling at low concentrations, such as in vivo imaging. SPAAC, with its more moderate kinetics, remains a robust and widely used tool for a variety of bioconjugation applications where extreme speed is not the primary concern. By understanding the fundamental differences in their reaction kinetics and the experimental methodologies to quantify them, researchers can make informed decisions to best suit their specific experimental needs.
References
A Comparative Guide to Conjugation Site Validation Using Peptide Mapping
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of peptide mapping with alternative methods for the validation of conjugation sites in antibody-drug conjugates (ADCs). It includes supporting experimental data, detailed methodologies, and visual representations of key workflows to aid in the selection of the most appropriate analytical strategy for your research.
Introduction
The precise location of drug conjugation on a monoclonal antibody (mAb) is a critical quality attribute (CQA) that can significantly impact the efficacy, stability, and safety of an antibody-drug conjugate.[1] Peptide mapping has emerged as the gold standard for identifying and quantifying conjugation sites, providing high-resolution data at the peptide level.[2] This technique involves the enzymatic digestion of the ADC, followed by chromatographic separation and mass spectrometric analysis of the resulting peptides.[3] By comparing the peptide map of the conjugated antibody to that of the unconjugated mAb, researchers can pinpoint the exact amino acid residues where the drug is attached.[4][5]
Peptide Mapping vs. Alternative Methods
While peptide mapping is a powerful tool, other techniques can also provide valuable information regarding ADC conjugation. The choice of method often depends on the specific information required, the stage of development, and the available instrumentation.
| Feature | Peptide Mapping | Intact/Subunit Mass Analysis | Hydrophobic Interaction Chromatography (HIC) |
| Primary Application | Precise localization and quantification of conjugation sites. | Determination of average drug-to-antibody ratio (DAR) and distribution. | Separation of ADC species based on hydrophobicity, providing DAR distribution. |
| Resolution | High (amino acid level) | Low (intact protein or subunit level) | Low (separates based on overall hydrophobicity) |
| Sample Preparation | Complex (denaturation, reduction, alkylation, digestion). | Minimal (denaturation, optional reduction) | Minimal |
| Data Analysis | Complex (requires specialized software for peptide identification and quantification). | Relatively straightforward (deconvolution of mass spectra) | Straightforward (peak integration) |
| Throughput | Low | High | High |
| Information Provided | Site-specific occupancy, identification of isomeric species. | Average DAR, distribution of drug-loaded species. | Relative abundance of different DAR species. |
Quantitative Data Comparison
The following tables summarize typical quantitative data obtained from peptide mapping and alternative methods for ADC characterization.
Table 1: Site-Specific Conjugation Occupancy Determined by Peptide Mapping
This table illustrates how peptide mapping can quantify the percentage of conjugation at specific sites.
| Conjugation Site (Peptide) | Unconjugated (%) | Conjugated (%) |
| Heavy Chain, Lysine 23 | 15 | 85 |
| Heavy Chain, Lysine 45 | 60 | 40 |
| Light Chain, Lysine 12 | 30 | 70 |
| Data is illustrative and will vary based on the specific ADC. |
Table 2: Comparison of Average DAR Values
This table compares the average Drug-to-Antibody Ratio (DAR) determined by different methods.
| Method | Average DAR |
| Peptide Mapping (calculated from site occupancy) | 3.8 |
| Intact Mass Analysis | 3.9 |
| Hydrophobic Interaction Chromatography (HIC) | 4.0 |
| Data is illustrative. As shown, different methods can yield slightly different but generally corroborating results. |
Experimental Protocols
Peptide Mapping for Conjugation Site Validation
This protocol provides a detailed methodology for identifying conjugation sites in an ADC using peptide mapping with LC-MS/MS.
1. Sample Preparation:
-
Denaturation, Reduction, and Alkylation:
-
Dilute the ADC sample to 1 mg/mL in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 7.8).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM to reduce disulfide bonds.
-
Incubate at 37°C for 30 minutes.
-
Add iodoacetamide (IAM) to a final concentration of 25 mM to alkylate the free thiols.
-
Incubate at room temperature for 30 minutes in the dark.
-
Perform a buffer exchange to remove urea and excess reagents.
-
-
Enzymatic Digestion:
-
Add trypsin to the reduced and alkylated sample at a 1:20 enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
Quench the digestion by adding formic acid to a final concentration of 0.1%.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a reversed-phase C18 column suitable for peptide separations.
-
Employ a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
A typical gradient might be 2-40% B over 60 minutes.
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
Acquire a full MS scan followed by MS/MS scans of the most abundant precursor ions.
-
Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.
-
3. Data Analysis:
-
Use a specialized software to search the MS/MS data against the antibody sequence.
-
Identify peptides and any post-translational modifications, including the drug-linker moiety.
-
Compare the peptide map of the ADC to that of the unconjugated antibody to identify drug-conjugated peptides.
-
Quantify the relative abundance of conjugated and unconjugated peptides to determine site occupancy.
Visualizing the Workflow
The following diagram illustrates the key steps in the validation of conjugation sites using peptide mapping.
Caption: Workflow for ADC conjugation site validation via peptide mapping.
Conclusion
Peptide mapping remains the definitive method for the precise localization and quantification of drug conjugation sites in ADCs. Its high resolution provides invaluable data for understanding structure-activity relationships and ensuring product consistency. While alternative methods like intact mass analysis and HIC offer higher throughput for determining average DAR, they lack the site-specific information provided by peptide mapping. A comprehensive analytical strategy for ADC characterization often involves the orthogonal use of these techniques to gain a complete picture of the molecule's critical quality attributes.
References
A Researcher's Guide to Determining the Degree of Labeling with DBCO-NHCO-PEG13-acid
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of labeling is paramount to ensure reproducibility and optimal performance of conjugates. Dibenzocyclooctyne (DBCO) reagents, such as DBCO-NHCO-PEG13-acid, are widely utilized in copper-free click chemistry for their ability to form stable triazole linkages with azide-containing molecules. This guide provides a comprehensive comparison of common methods to determine the degree of labeling (DoL) of molecules functionalized with this compound, offering detailed experimental protocols and supporting data.
Comparison of Analytical Techniques for DoL Determination
The selection of an appropriate analytical technique for determining the DoL depends on several factors, including the nature of the biomolecule, the required accuracy, available instrumentation, and throughput needs. Below is a comparative summary of the most common methods.
| Technique | Principle | Sample Type | Throughput | Cost | Key Advantages | Limitations |
| UV-Vis Spectroscopy | Measures the absorbance of the DBCO group (around 309 nm) and the protein (at 280 nm) to calculate the molar ratio.[1][2][3] | Solution | High | Low | Simple, rapid, and widely available.[1] | Indirect measurement; potential for interference from other absorbing species.[1] Requires accurate molar extinction coefficients. |
| Fluorescence Spectroscopy | Reacts the DBCO group with an azide-containing fluorophore (e.g., anthracene-azide), and measures the resulting fluorescence. | Solution | High | Moderate | High sensitivity. | Requires a fluorescent probe; potential for quenching or background fluorescence. A standard curve is necessary for accurate quantification. |
| Mass Spectrometry (MS) | Directly measures the mass-to-charge ratio of the conjugate to determine the mass shift caused by the attached DBCO labels. | Solution or Solid | Low | High | Provides a highly accurate DoL and can reveal the distribution of different labeled species. | Requires specialized equipment and expertise. May not be suitable for large, heterogeneous molecules. |
| HABA Assay | A colorimetric assay based on the displacement of 2-(4'-hydroxyazobenzene)benzoic acid (HABA) from avidin by biotin. | Solution | Medium | Low | Well-established for determining the degree of biotinylation. | Not directly applicable to DBCO quantification but serves as a comparative method for an alternative labeling system. |
Experimental Protocols
Detailed methodologies for the most common and accessible techniques for DoL determination of DBCO-labeled proteins are provided below.
Protocol 1: DoL Determination by UV-Vis Spectroscopy
This protocol describes the determination of the DoL by measuring the absorbance of the DBCO-protein conjugate at 280 nm and 309 nm.
Materials:
-
DBCO-labeled protein solution in a suitable buffer (e.g., PBS)
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Purification: Ensure that all unreacted this compound is removed from the labeled protein, for instance, by using dialysis or gel filtration.
-
Absorbance Measurement:
-
Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309) using a spectrophotometer.
-
If the absorbance is greater than 2.0, dilute the sample with buffer and re-measure, keeping track of the dilution factor.
-
-
Calculations:
-
Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the DBCO group at 280 nm: Protein Concentration (M) = [A280 - (A309 × CF280)] / εprotein
-
A280 : Absorbance at 280 nm
-
A309 : Absorbance at 309 nm
-
CF280 : Correction factor (A280 of DBCO / A309 of DBCO). A typical correction factor for DBCO is around 0.90.
-
εprotein : Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M-1cm-1).
-
-
Calculate the concentration of the DBCO label: DBCO Concentration (M) = A309 / εDBCO
-
εDBCO : Molar extinction coefficient of DBCO at 309 nm (typically ~12,000 M-1cm-1).
-
-
Calculate the Degree of Labeling (DoL): DoL = DBCO Concentration (M) / Protein Concentration (M)
-
Workflow for DoL determination using UV-Vis spectroscopy.
Protocol 2: DoL Determination by Fluorescence Spectroscopy
This protocol describes a highly sensitive method for quantifying DBCO groups by reacting them with a fluorescent azide probe.
Materials:
-
DBCO-labeled sample
-
Anthracene-azide or other suitable fluorescent azide probe
-
Fluorometer
-
Appropriate buffer (e.g., PBS)
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of a DBCO-containing small molecule in the reaction buffer.
-
React each standard with an excess of the fluorescent azide probe.
-
Measure the fluorescence intensity of each standard at the appropriate excitation and emission wavelengths for the resulting triazole product.
-
Plot a standard curve of fluorescence intensity versus DBCO concentration.
-
-
Sample Reaction:
-
Disperse the DBCO-labeled sample in the reaction buffer.
-
Add an excess of the fluorescent azide probe to the sample.
-
Incubate the mixture in the dark to allow the click reaction to proceed to completion.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the reaction mixture using the same settings as for the standard curve.
-
-
DoL Calculation:
-
Use the standard curve to determine the concentration of DBCO in the sample from its fluorescence intensity.
-
Determine the concentration of the biomolecule in the sample using a suitable method (e.g., BCA assay, UV-Vis).
-
Calculate the DoL by dividing the molar concentration of DBCO by the molar concentration of the biomolecule.
-
References
Evaluating the Impact of the PEG13 Linker on Conjugate Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rational design of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), is paramount to achieving optimal therapeutic outcomes. The linker component, which connects the targeting moiety to the payload, plays a pivotal role in modulating the overall efficacy, safety, and pharmacokinetic profile of the conjugate. Among the various linker technologies, polyethylene glycol (PEG) linkers have gained significant traction due to their ability to enhance hydrophilicity, improve stability, and prolong circulation half-life.[1][2][3]
This guide provides a comparative analysis of the impact of a 13-unit polyethylene glycol (PEG13) linker on conjugate function. While direct comparative data for a PEG13 linker is limited in publicly available literature, this guide extrapolates its anticipated performance based on established trends observed with varying PEG chain lengths, such as PEG8, PEG12, and PEG24.[4][5] By understanding these trends, researchers can make informed decisions when selecting the optimal linker for their specific application.
The Role of PEG Linkers in Conjugate Performance
The incorporation of PEG linkers into ADCs and PROTACs offers several key advantages:
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads and small molecule inhibitors are hydrophobic, which can lead to aggregation and poor solubility. The hydrophilic nature of PEG linkers helps to mitigate these issues, allowing for higher drug-to-antibody ratios (DARs) in ADCs and improving the overall physicochemical properties of PROTACs.
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend the plasma half-life. This prolonged circulation time can lead to greater accumulation of the conjugate at the target site.
-
Reduced Immunogenicity: The PEG chain can shield the conjugate from the immune system, potentially reducing its immunogenicity.
-
Modulation of Potency: The length of the PEG linker can influence the in vitro and in vivo potency of the conjugate. While longer PEG chains can sometimes lead to a decrease in in vitro cytotoxicity, they often enhance in vivo efficacy due to improved pharmacokinetics.
Comparative Analysis of PEG Linker Length on Conjugate Properties
The following tables summarize the expected impact of a PEG13 linker on key performance metrics of ADCs and PROTACs, based on data from studies on other PEG linker lengths.
Impact on Antibody-Drug Conjugate (ADC) Properties
| Property | No PEG Linker | Short PEG Linker (e.g., PEG4) | PEG13 Linker (Inferred) | Long PEG Linker (e.g., PEG24) | Rationale & References |
| Solubility/Aggregation | High risk of aggregation with hydrophobic payloads | Improved solubility, reduced aggregation | Good solubility, low aggregation potential | Excellent solubility, minimal aggregation | The hydrophilic nature of PEG mitigates the hydrophobicity of the payload, reducing aggregation. Longer PEG chains provide a greater hydrophilic shield. |
| Plasma Half-life (t½) | Shorter | Slightly Increased | Moderately Increased | Significantly Increased | Increased hydrodynamic volume from the PEG chain reduces renal clearance, prolonging circulation time. |
| In Vitro Cytotoxicity (IC50) | Potentially High | Generally maintained or slightly decreased | Potentially slightly decreased compared to no PEG | May be significantly decreased | Longer linkers can introduce steric hindrance, potentially impacting binding affinity or cell permeability. However, this effect is highly context-dependent. |
| In Vivo Efficacy | Variable, can be limited by poor PK | Improved | Expected to be enhanced | Often significantly enhanced | Improved pharmacokinetics and tumor accumulation due to the PEG linker generally lead to better in vivo antitumor activity. |
Impact on PROTAC Properties
| Property | Short Alkyl Linker | Short PEG Linker (e.g., PEG4) | PEG13 Linker (Inferred) | Long PEG Linker (e.g., PEG24) | Rationale & References |
| Solubility | Often poor, especially for complex PROTACs | Improved | Good | Excellent | PEG linkers are a key strategy to overcome the solubility challenges associated with the often large and greasy nature of PROTAC molecules. |
| Cell Permeability | Variable, can be poor | Generally improved | Likely favorable | May decrease with excessive length | A balance is required; while PEG enhances solubility, excessive length and hydrophilicity can negatively impact passive diffusion across cell membranes. |
| Ternary Complex Formation | Highly dependent on linker length and geometry | Linker length is critical for optimal ternary complex formation | Potentially optimal for certain target/E3 ligase pairs | May be too long, leading to inefficient ubiquitination | The linker must be of an optimal length to facilitate the productive interaction between the target protein and the E3 ligase. This is highly target-dependent. |
| Degradation Efficacy (DC50) | Variable | Can be highly effective at optimal lengths | Potentially potent | Efficacy may decrease if the linker is too long | The efficiency of protein degradation is directly linked to the stability and conformation of the ternary complex, which is governed by the linker. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of conjugates. Below are representative protocols for key experiments.
Protocol 1: Synthesis of an Antibody-Drug Conjugate with a PEG Linker
This protocol outlines a general method for conjugating a drug-linker to an antibody via lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-linker construct with an N-hydroxysuccinimide (NHS) ester reactive group (e.g., Drug-PEG13-NHS) dissolved in an organic solvent like DMSO
-
Reaction buffer (e.g., borate buffer, pH 8.5)
-
Quenching solution (e.g., Tris buffer)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Adjust the concentration and buffer of the mAb solution as required.
-
Conjugation Reaction: Add the Drug-PEG13-NHS solution to the mAb solution at a specific molar ratio. The reaction is typically carried out at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to react with any excess NHS-ester.
-
Purification: Purify the ADC from unconjugated drug-linker and other impurities using size-exclusion chromatography.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and size-exclusion chromatography (SEC).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells to determine cell viability after treatment with a conjugate.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and control articles (e.g., unconjugated antibody, free drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC and control articles. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Protocol 3: Pharmacokinetic Analysis in Mice
This protocol describes a typical procedure for evaluating the pharmacokinetic profile of an ADC in a mouse model.
Materials:
-
Tumor-bearing mice (e.g., xenograft model)
-
ADC formulation
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
-
Analytical method for ADC quantification (e.g., ELISA or LC-MS/MS)
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the ADC to the mice.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1h, 6h, 24h, 48h, etc.) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation. Store plasma at -80°C until analysis.
-
Quantification: Measure the concentration of the ADC in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life using appropriate software.
Visualizations: Signaling Pathways and Experimental Workflows
References
Spectroscopic Confirmation of DBCO-NHCO-PEG13-acid Conjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful conjugation of molecules like DBCO-NHCO-PEG13-acid to proteins, antibodies, or other amine-containing substrates is a critical step in creating advanced bioconjugates, antibody-drug conjugates (ADCs), and targeted drug delivery systems. Verifying the formation of the stable amide bond between the linker's carboxylic acid and the substrate's amine is paramount for ensuring the efficacy and safety of the final product. This guide provides an objective comparison of primary spectroscopic techniques used for this validation, supported by experimental data and detailed protocols.
The conjugation reaction involves the activation of the terminal carboxylic acid on the this compound linker, typically with EDC and NHS (or Sulfo-NHS), followed by its reaction with a primary amine on the target molecule to form a stable amide bond. The confirmation of this bond is essential.
Comparative Analysis of Spectroscopic Techniques
Three primary spectroscopic techniques are routinely employed to confirm successful conjugation: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages and provides complementary information.
| Technique | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Confirms the presence/absence of key functional groups. | Fast, non-destructive, requires minimal sample preparation, and provides clear evidence of amide bond formation.[1] | Can be difficult for quantitative analysis; peak overlap can complicate interpretation in complex mixtures. |
| NMR Spectroscopy | Provides detailed atomic-level structural information and confirms covalent bond formation.[1] | Offers unambiguous structural confirmation and can be used for quantification.[1] | Slower analysis time, requires larger sample amounts, more expensive instrumentation, and spectra can be complex for large biomolecules.[1] |
| Mass Spectrometry | Determines the precise molecular weight of the starting materials and the final conjugate.[2] | Extremely sensitive, provides definitive confirmation of conjugation by mass increase, and can identify heterogeneity of the product. | Analysis of PEGylated molecules can be challenging due to polydispersity and the generation of complex charge state envelopes. |
Data Presentation: Expected Spectral Changes
The following table summarizes the key quantitative data and spectral changes observed with each technique upon successful conjugation of this compound to an amine-containing molecule.
| Technique | Reactant (this compound) | Conjugated Product | Interpretation |
| FTIR (cm⁻¹) | Broad O-H stretch (~2500-3300 cm⁻¹) from carboxylic acid. C=O stretch of carboxylic acid (~1700-1720 cm⁻¹). | Disappearance of the broad O-H stretch. Appearance of Amide I band (C=O stretch) at ~1650 cm⁻¹. Appearance of Amide II band (N-H bend) at ~1550 cm⁻¹. | Formation of the amide (CO-NH) bond. |
| ¹H NMR (ppm) | Signal for the α-protons next to the carboxylic acid. Aromatic protons of DBCO moiety (~7.2-7.5 ppm). PEG backbone protons (~3.6 ppm). | Shift of the α-proton signal upon amide formation. Appearance of a new N-H proton signal. Aromatic and PEG signals remain. | Covalent modification at the carboxylic acid terminus. |
| Mass Spec (m/z) | Mass of the this compound linker (e.g., ~1046.17 Da). | Mass of [Linker + Target Molecule - H₂O]. | Confirms the covalent addition of one or more linkers to the target molecule. |
Visualizing the Process
Visual diagrams help clarify the experimental and logical workflows for confirming conjugation.
Caption: Experimental workflow from reactants to spectroscopic confirmation.
Experimental Protocols
General Amine Conjugation Protocol
This protocol details the conjugation of this compound to a protein containing primary amines (e.g., lysine residues).
-
Materials :
-
This compound
-
Amine-containing protein
-
Activation reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction Buffer: Amine-free buffer such as PBS (Phosphate-Buffered Saline) or MES (2-(N-morpholino)ethanesulfonic acid) at pH 6.0-7.5. Do not use buffers containing primary amines like Tris or glycine.
-
Quenching Buffer: 1M Tris-HCl, pH 8.0 or similar amine-containing buffer.
-
-
Procedure :
-
Reagent Preparation : Dissolve the this compound, EDC, and Sulfo-NHS in an appropriate solvent like DMSO or DMF immediately before use. Prepare the protein in the reaction buffer.
-
Activation : In a microcentrifuge tube, mix the DBCO-linker with a 1.5 to 2-fold molar excess of both EDC and Sulfo-NHS. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid by forming a semi-stable NHS ester.
-
Conjugation : Add the activated linker solution to the protein solution. A 10-20 fold molar excess of the linker over the protein is a common starting point, but this should be optimized. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Purification : Remove excess, unreacted linker and byproducts using size-exclusion chromatography (SEC), dialysis, or spin filtration.
-
Spectroscopic Analysis Protocols
a) FTIR Spectroscopy
-
Sample Preparation : Prepare samples of the starting amine-molecule, the DBCO-linker, and the final purified conjugate. Samples can be analyzed neat if liquid, or as a thin film after drying. For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
Data Acquisition :
-
Acquire a background spectrum of the empty sample holder or solvent.
-
Acquire the spectrum for each sample over the range of 4000-400 cm⁻¹.
-
Compare the spectra, looking for the disappearance of the broad carboxylic acid O-H stretch (2500-3300 cm⁻¹) and the appearance of the characteristic Amide I (~1650 cm⁻¹) and Amide II (~1550 cm⁻¹) bands in the conjugate's spectrum.
-
b) NMR Spectroscopy
-
Sample Preparation : Lyophilize the purified conjugate and dissolve it in an appropriate deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-10 mg/mL.
-
Data Acquisition :
-
Acquire a ¹H NMR spectrum.
-
Identify the characteristic peaks for the DBCO group's aromatic protons (7.2-7.5 ppm) and the PEG backbone (~3.6 ppm) to confirm the linker is present.
-
Compare the spectrum of the conjugate to that of the starting materials. Confirm the shift of protons adjacent to the site of conjugation and the absence of the carboxylic acid proton.
-
c) Mass Spectrometry (LC-MS)
-
Sample Preparation : Dilute the purified conjugate in an appropriate solvent (e.g., water with 0.1% formic acid). For PEGylated proteins, analysis can be improved by post-column infusion of a charge-stripping agent like triethylamine (TEA) to simplify the resulting spectrum.
-
Data Acquisition :
-
Inject the sample into an LC-MS system, often using a reverse-phase column suitable for proteins or large molecules.
-
Acquire data using an ESI-TOF (Electrospray Ionization - Time of Flight) or similar high-resolution mass spectrometer.
-
Process the resulting spectrum. The multiple charge states typically observed for large molecules are deconvoluted into a zero-charge mass spectrum.
-
Confirm that the resulting mass corresponds to the theoretical mass of the conjugated product. The heterogeneity of the PEG linker may result in a distribution of masses, each differing by the mass of an ethylene glycol unit (44 Da).
-
References
Safety Operating Guide
Proper Disposal of DBCO-NHCO-PEG13-acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of DBCO-NHCO-PEG13-acid, a common reagent in click chemistry.
While a specific Safety Data Sheet (SDS) for this compound was not identified, an SDS for the closely related compound, DBCO-NHCO-PEG13-NHS ester, indicates that it is not classified as a hazardous substance.[1] However, it is crucial to treat all laboratory chemicals with care and follow established safety protocols. The recommended disposal method is through a licensed chemical waste disposal service.[1][2]
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves |
| Eye Protection | Safety goggles or face shield |
| Lab Coat | Standard laboratory coat |
| Work Environment | Use only in a chemical fume hood.[1] |
General Hygiene: Wash hands thoroughly after handling the compound.[1]
II. Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent accidental reactions and ensure compliant disposal.
Experimental Workflow for Waste Disposal:
Caption: Decision workflow for the segregation and disposal of this compound waste.
III. Step-by-Step Disposal Protocol
-
Waste Collection:
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container compatible with the chemical. Do not mix with other waste streams.
-
Contaminated Labware: Dispose of items such as pipette tips, tubes, and weighing paper that have come into direct contact with the compound in a designated solid chemical waste container.
-
Liquid Waste: For reaction mixtures containing this compound, collect them in a separate, labeled liquid waste container. Do not pour down the drain.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound".
-
Follow your institution's guidelines for hazardous waste labeling, which typically includes the words "Hazardous Waste," the accumulation start date, and the name of the principal investigator or laboratory.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated chemical waste storage area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide them with the full chemical name and any available safety information. Disposal should be arranged as special waste, in consultation with local waste disposal authorities and in accordance with national and regional regulations.
-
IV. Spill Management
In the event of a spill:
-
Evacuate the immediate area if necessary.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.
-
Sweep up the absorbed material and place it in a tightly closed container for disposal.
-
Clean the spill area thoroughly.
-
Do not allow the material to enter drains or water courses.
V. Environmental Considerations
While polyethylene glycol (PEG) itself is considered readily biodegradable, it is crucial to prevent its release into wastewater systems as it can affect the biological and chemical oxygen demand in water treatment processes. Therefore, the entire compound should be treated as chemical waste.
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific chemical hygiene plan and waste disposal procedures. Always consult with your EHS department for guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
